N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate
Description
The exact mass of the compound N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCFMEHSEWDYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57524-61-5, 7575-35-1 (Parent) | |
| Record name | Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020075 | |
| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54381-16-7, 58262-44-5, 63886-75-9 | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54381-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X5A8DP6HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), a substituted aromatic amine, is a key ingredient in the formulation of permanent oxidative hair dyes. Its physicochemical properties are critical to its function, safety, and formulation efficacy. This technical guide provides a detailed overview of the known physicochemical characteristics of BHPPS, outlines standard experimental methodologies for their determination, and illustrates the compound's mechanism of action in hair coloring. All quantitative data is presented in clear, tabular formats for ease of reference.
Chemical Identity
| Identifier | Value |
| Chemical Name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate |
| CAS Number | 54381-16-7[1][2] |
| EC Number | 259-134-5[1] |
| Molecular Formula | C₁₀H₁₈N₂O₆S[1][2] |
| Molecular Weight | 294.32 g/mol [1][2] |
| Chemical Structure | 2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid |
| Synonyms | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt); 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate[2] |
Physicochemical Properties
The physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are summarized in the table below. These parameters are crucial for understanding its behavior in formulations and its interaction with biological systems.
| Property | Value | Reference |
| Physical Form | White to off-white solid/crystalline powder.[1][3] | [1][3] |
| Melting Point | 163.8°C to 171°C.[2][4] | [2][4] |
| Boiling Point | 125°C at 101,325 Pa.[1][2] | [1][2] |
| Density | 1.497 g/cm³ at 20°C.[1][3] | [1][3] |
| Vapor Pressure | 65 Pa at 20°C.[1][2] | [1][2] |
| Water Solubility | 178 - 296.4 mg/mL at 20°C.[1][4] | [1][4] |
| Ethanol Solubility | 0.23-0.35 mg/mL.[4] | [4] |
| DMSO Solubility | 416-624 mg/mL.[4] | [4] |
| Partition Coefficient (Log P) | -0.771 ± 0.603 (free base, calculated).[4] | [4] |
Experimental Protocols
While specific experimental details for the determination of the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are not extensively published, the following are detailed methodologies based on standard OECD guidelines that are broadly accepted for regulatory and research purposes.
Melting Point/Melting Range Determination (OECD Guideline 102)
The melting point is determined as the temperature at which the phase transition from a solid to a liquid occurs at atmospheric pressure.[5][6][7]
-
Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated temperature measuring device.[6][7]
-
Procedure:
-
A small amount of the finely powdered dry substance is packed into a capillary tube.
-
The capillary tube is placed in the heating block/bath.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.[6][7]
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can also be used for this determination.[6][7]
-
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[8][9]
-
Apparatus: An ebulliometer, dynamic vapor pressure apparatus, or distillation setup with a calibrated thermometer and pressure measurement device.[9]
-
Procedure (Dynamic Method):
-
The substance is placed in a suitable vessel and heated.
-
The pressure in the system is reduced and then allowed to rise slowly.
-
The temperature at which boiling starts is recorded at various pressures.
-
The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.[9]
-
Water Solubility Determination (OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.[10][11]
-
Flask Method (for solubilities > 10⁻² g/L):
-
An excess amount of the test substance is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]
-
The mixture is then centrifuged or filtered to remove undissolved solid.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[12]
-
Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)
The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[13][14]
-
Shake Flask Method:
-
A known volume of n-octanol and water are pre-saturated with each other.
-
A known amount of the test substance is dissolved in either water or n-octanol.
-
The two phases are mixed in a vessel and shaken vigorously until equilibrium is reached.[14]
-
The mixture is centrifuged to separate the two phases.[14]
-
The concentration of the substance in both the aqueous and n-octanol phases is determined by an appropriate analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (Log P) is commonly reported.
-
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a substance like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, which has amine functional groups, the pKa of its conjugate acid is relevant.
-
Potentiometric Titration:
-
A solution of the substance at a known concentration is prepared in water or a suitable solvent.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[15]
-
Stability
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate exhibits good stability under specific conditions.
| Condition | Stability |
| Storage | Stable for over a year when stored at room temperature and protected from light.[4] |
| Aqueous Solution (-20±10°C) | Stable for 30 days in concentrations of 0.05 and 100 mg/mL.[4] |
| Aqueous Solution with 0.2% Erythorbic Acid (5±3°C) | Stable for 10 days in concentrations of 0.1, 0.5, and 40 mg/mL.[4] |
Experimental and Process Workflows
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in various matrices.
Caption: HPLC analytical workflow for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Mechanism of Action: Oxidative Hair Dyeing
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate does not act on biological signaling pathways. Instead, its function is based on a chemical process of oxidative dyeing within the hair shaft. It acts as a "primary intermediate" or "developer" in this process.
The process begins with the mixing of the hair dye formulation containing BHPPS with a developer, typically an oxidizing agent like hydrogen peroxide, in an alkaline medium. The alkaline agent swells the hair cuticle, allowing the smaller precursor molecules to penetrate into the cortex.[16][17][18] Inside the cortex, the hydrogen peroxide oxidizes the BHPPS to form a reactive intermediate.[16][19] This intermediate then reacts with "coupler" molecules to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[16][17]
Caption: Chemical workflow of oxidative hair dyeing with BHPPS.
Conclusion
This technical guide has synthesized the available data on the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. The provided tables offer a quick reference for its key characteristics, while the outlined experimental protocols, based on OECD guidelines, serve as a foundation for its analysis. The workflow diagrams illustrate both a typical analytical procedure and the compound's functional mechanism in its primary application. This comprehensive overview is intended to be a valuable resource for professionals in research, development, and formulation science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]
- 3. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scialert.net [scialert.net]
- 17. mdpi.com [mdpi.com]
- 18. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate) is a substituted aromatic amine derived from p-phenylenediamine (PPD)[1]. It is a primary intermediate used in permanent oxidative hair dye formulations[2][3][4]. Its primary function is to impart color to hair through a chemical process of oxidative polymerization[1][2]. Understanding the mechanism of action of B2H-PPD sulfate is crucial for the development of safer and more effective hair coloring products and for assessing its toxicological profile. This guide provides a detailed overview of the core mechanism, supported by available data and experimental insights.
Physicochemical Properties
B2H-PPD sulfate is an off-white crystalline powder soluble in water, acetonitrile, and DMSO[1]. The presence of two hydroxyethyl groups enhances its water solubility compared to its parent compound, p-phenylenediamine[1].
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [1] |
| Molecular Weight | 294.32 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Solubility | Water, Acetonitrile, DMSO | [1] |
Core Mechanism of Action: Oxidative Polymerization in Hair Dyeing
The principal mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in its application as a hair dye is through oxidative polymerization. This process can be broken down into several key stages:
Penetration into the Hair Shaft
Permanent hair dye formulations, containing B2H-PPD sulfate, are typically applied in an alkaline medium, often with ammonia or ethanolamine as the alkalizing agent[5]. The alkaline environment causes the hair shaft to swell and the cuticle scales to lift, allowing the small B2H-PPD sulfate molecules, along with other precursors and an oxidizing agent (typically hydrogen peroxide), to penetrate into the cortex of the hair fiber[5][6][7].
Oxidation and Intermediate Formation
Once inside the hair cortex, the oxidizing agent, hydrogen peroxide, oxidizes the B2H-PPD sulfate. This initial oxidation step is crucial as it converts the relatively unreactive B2H-PPD sulfate into highly reactive intermediates, primarily quinone-diimines[8][9].
Coupling and Polymerization
These reactive quinone-diimine intermediates rapidly react with other molecules present in the hair dye formulation known as "couplers" or "modifiers"[6][8]. Couplers are typically phenols, resorcinols, or other aromatic amines that, on their own, do not produce significant color but are essential for creating the final shade. The reaction between the oxidized primary intermediate (B2H-PPD sulfate) and the coupler molecules leads to the formation of large, complex, colored polymers[6][9].
Color Formation and Entrapment
The newly formed large polymer molecules are physically trapped within the hair cortex due to their size, rendering the new hair color permanent and resistant to washing[6]. The final color achieved is dependent on the specific combination of primary intermediates and couplers used in the formulation[6].
The following diagram illustrates the general workflow of the oxidative hair dyeing process.
Caption: Workflow of the oxidative hair dyeing process.
The following diagram illustrates the chemical signaling pathway of B2H-PPD sulfate in hair dye.
Caption: Chemical pathway of B2H-PPD sulfate in hair dye.
Toxicological Profile and Safety Assessment
While effective as a hair dye ingredient, the safety of B2H-PPD sulfate and other p-phenylenediamine derivatives is a subject of ongoing research and regulatory scrutiny.
Skin Sensitization
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a known skin sensitizer[2][10]. Studies have shown that it can induce delayed hypersensitivity reactions[3]. A 3% solution of B2H-PPD sulfate induced delayed hypersensitivity in guinea pigs[3]. The Scientific Committee on Consumer Products (SCCP) recommends a maximum concentration of 2.5% in finished hair dye products to minimize the risk of sensitization[1].
Systemic Toxicity
Acute oral toxicity studies in rats have determined an LD50 of 246 mg/kg[11]. Subchronic dietary exposure in rats at a concentration of 0.3% resulted in decreased body weight and feed consumption[3]. However, dermal application studies at 1.0% showed no significant systemic toxicity[3].
| Study Type | Species | Route of Administration | Concentration/Dose | Results | Reference |
| Acute Oral Toxicity | Rat | Oral | 100, 200, 400, 800 mg/kg | LD50 = 246 mg/kg | [11] |
| Subchronic Toxicity | Rat | Dietary | 0.3% | Decreased body weight and feed consumption | [3] |
| Subchronic Toxicity | Not specified | Dermal | 1.0% | No remarkable effects | [3] |
| Skin Sensitization | Guinea Pig | Dermal | 3% | Induced delayed hypersensitivity | [3] |
| Skin Sensitization | Human | Patch Test | Not specified | Possible sensitization in 2 out of 104 subjects | [3] |
Experimental Protocols
Detailed experimental protocols for elucidating the specific mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are not extensively available in the public literature. However, based on the general principles of hair dye chemistry and toxicology, the following methodologies are relevant.
In Vitro Hair Fiber Penetration Studies
-
Objective: To quantify the penetration of B2H-PPD sulfate into the hair shaft.
-
Methodology:
-
Obtain standardized human hair swatches.
-
Prepare a hair dye formulation containing a known concentration of B2H-PPD sulfate.
-
Apply the formulation to the hair swatches for a specified time under controlled temperature and pH.
-
After incubation, thoroughly wash and dry the hair swatches.
-
Extract the B2H-PPD sulfate from the hair cortex using an appropriate solvent.
-
Quantify the extracted B2H-PPD sulfate using High-Performance Liquid Chromatography (HPLC) with UV detection[12].
-
Spectrophotometric Analysis of Color Formation
-
Objective: To monitor the kinetics of color formation.
-
Methodology:
-
Prepare a solution containing B2H-PPD sulfate, a specific coupler, and an oxidizing agent in a suitable buffer.
-
Initiate the reaction and monitor the change in absorbance over time at the wavelength of maximum absorbance for the expected colored polymer using a spectrophotometer.
-
Vary the concentrations of reactants to determine the reaction kinetics.
-
Local Lymph Node Assay (LLNA) for Skin Sensitization
-
Objective: To assess the skin sensitization potential of B2H-PPD sulfate.
-
Methodology:
-
Apply various concentrations of B2H-PPD sulfate to the dorsal surface of the ears of mice for three consecutive days.
-
On day 5, inject the mice with radiolabeled thymidine.
-
On day 6, excise the auricular lymph nodes and measure the incorporation of radiolabeled thymidine as an indicator of lymphocyte proliferation.
-
A stimulation index (SI) of three or greater is typically considered a positive result for sensitization.
-
The following diagram illustrates a general experimental workflow for evaluating a new hair dye intermediate like B2H-PPD sulfate.
Caption: Experimental workflow for hair dye intermediate evaluation.
Conclusion
The mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is fundamentally linked to its role as a primary intermediate in oxidative hair dye formulations. Its ability to penetrate the hair shaft and undergo oxidative polymerization with coupler molecules to form large, stable, colored polymers is the cornerstone of its function. While its efficacy is well-established, its potential for skin sensitization necessitates careful formulation and adherence to regulatory guidelines. Further research into the specific biochemical interactions of B2H-PPD sulfate and its metabolites would provide a more comprehensive understanding of its biological activity and contribute to the ongoing development of safer hair coloring technologies.
References
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. mdpi.com [mdpi.com]
- 6. Oxidising Colours; The Science – Hairy Truths [hairytruths.com]
- 7. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ec.europa.eu [ec.europa.eu]
- 12. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Spectroscopic Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical compound of interest in various industrial applications, notably as a component in oxidative hair dye formulations. A thorough understanding of its molecular structure and purity is paramount for both safety assessments and formulation development. Spectroscopic analysis provides the foundational data for such characterization. This technical guide outlines the principal spectroscopic techniques utilized for the analysis of this compound and presents a framework for the expected data and experimental protocols.
Physicochemical Properties
A summary of the known physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is provided in Table 1.
| Property | Value |
| Chemical Formula | C₁₀H₁₈N₂O₆S |
| Molecular Weight | 294.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-171 °C |
| Primary Application | Hair dye intermediate |
Spectroscopic Characterization
The structural elucidation and purity assessment of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate would typically involve a combination of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to identify the electronic transitions within the molecule, which are characteristic of its aromatic system.
Expected Data: The UV-Vis spectrum of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a suitable solvent (e.g., water or ethanol) is expected to exhibit absorption maxima (λmax) in the UV region, characteristic of the substituted benzene ring.
Table 2: Anticipated UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Water | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
Experimental Protocol:
-
Sample Preparation: A dilute solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is prepared in a UV-transparent solvent (e.g., deionized water or spectroscopic grade ethanol) to a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the sample solution is then measured over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Data: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-N, C-O, S=O (from the sulfate group), and aromatic C-H and C=C bonds.
Table 3: Anticipated Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-3200 | O-H stretch (hydroxyl), N-H stretch (amine) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (ethyl groups) |
| ~1600-1450 | Aromatic C=C ring stretch |
| ~1250-1000 | C-N stretch, C-O stretch, S=O stretch (sulfate) |
Experimental Protocol:
-
Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Measurement: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with known functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the complete structural confirmation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Expected Data:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the hydroxyethyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values would be key identifiers.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the hydroxyethyl groups.
Table 4: Anticipated ¹H NMR Spectral Data (in D₂O or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic protons |
| Data not available | Data not available | Data not available | -CH₂- (adjacent to N) |
| Data not available | Data not available | Data not available | -CH₂- (adjacent to O) |
| Data not available | Data not available | Data not available | -OH |
| Data not available | Data not available | Data not available | -NH- |
Table 5: Anticipated ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Aromatic carbons |
| Data not available | -CH₂- (adjacent to N) |
| Data not available | -CH₂- (adjacent to O) |
Experimental Protocol:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Analysis: The chemical shifts, coupling constants, and integrals are analyzed to assign the signals to the specific protons and carbons in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.
Expected Data: The mass spectrum would show the molecular ion peak corresponding to the free base (N,N-Bis(2-hydroxyethyl)-p-phenylenediamine) and fragmentation patterns characteristic of the loss of hydroxyethyl groups or other fragments.
Table 6: Anticipated Mass Spectrometry Data
| m/z | Assignment |
| Data not available | [M+H]⁺ (protonated molecule of the free base) |
| Data not available | Characteristic fragments |
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.
Experimental and Analytical Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
In-depth Technical Guide: Thermal Stability and Degradation of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a chemical compound of significant interest in various industrial applications, most notably as a primary intermediate in the formulation of oxidative hair dyes. Its molecular structure, featuring a p-phenylenediamine core with two hydroxyethyl substituents, imparts specific properties related to its color-forming capabilities and solubility. Understanding the thermal stability and degradation profile of this compound is paramount for ensuring product safety, efficacy, and shelf-life, particularly in formulations that may be subjected to varying temperature conditions during manufacturing, storage, and use.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that discrepancies exist in the reported melting points, which may be attributable to different crystalline forms or measurement conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [1] |
| Molecular Weight | 294.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 168-171°C | [1] |
| 242.5°C | [3] | |
| Boiling Point | 416.4°C at 760 mmHg | [2] |
| Solubility | Soluble in water, acetonitrile, and DMSO | [2] |
Thermal Stability and Degradation
General Stability
This compound exhibits good stability under recommended storage conditions. It has been reported to be stable for over a year when stored at room temperature and protected from light[3]. In aqueous solutions, its stability is dependent on the concentration and storage temperature. For instance, solutions at concentrations of 0.05 and 100 mg/ml were found to be stable for 30 days when stored at -20 ± 10°C[3].
Thermal Decomposition Analysis (Analogous Data)
While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not publicly available, studies on the related compound p-phenylenediamine (PPD) can offer some insights into the potential thermal degradation behavior.
A study on the thermal degradation of PPD showed that its decomposition occurs in a single step, with an onset temperature of around 141°C and completion at 216°C[4]. It is plausible that the hydroxyethyl substitutions in this compound could influence its thermal stability, potentially altering the onset and completion temperatures of decomposition. The presence of the sulfate salt would also be a significant factor.
Potential Degradation Pathways
The thermal degradation of this compound is likely to involve the cleavage of its various chemical bonds. The specific degradation pathways would depend on the temperature and atmospheric conditions. A hypothetical degradation pathway is proposed in the diagram below.
Caption: Hypothetical thermal degradation pathway.
This proposed pathway suggests that upon heating, the molecule could undergo initial decomposition leading to the loss of the hydroxyethyl groups and the sulfate group. Further heating could result in the fragmentation of the aromatic ring, leading to the formation of various volatile products and a char residue. The actual degradation products would need to be identified through experimental techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Experimental Protocols
To accurately determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material decomposes and to quantify the mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to assess the effect of oxygen on the degradation.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperatures of maximum decomposition rates, and the percentage of residual mass.
-
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range that encompasses the expected melting and decomposition temperatures.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the melting point (peak temperature) and the enthalpy of fusion, as well as the onset and peak temperatures of any exothermic or endothermic decomposition events.
-
Caption: Workflow for Differential Scanning Calorimetry.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of the material.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
Place a small amount of the sample (microgram to milligram range) into a pyrolysis tube.
-
Rapidly heat the sample to a specific decomposition temperature (determined from TGA results) in the pyrolysis unit.
-
The volatile decomposition products are swept by a carrier gas into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
-
By performing pyrolysis at different temperatures, a profile of the degradation products as a function of temperature can be obtained.
-
Conclusion
While a complete thermal degradation profile for this compound requires further experimental investigation, this guide provides a solid foundation based on its known physicochemical properties and stability data. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for researchers to obtain the necessary quantitative data to fully characterize its thermal behavior. A thorough understanding of the thermal stability and degradation of this compound is essential for its safe and effective use in various applications, and the methodologies outlined herein will be instrumental in achieving this. Future research should focus on generating and publishing this critical thermal analysis data to fill the existing knowledge gap.
References
A Comprehensive Technical Guide to the Solubility of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate (CAS No. 54381-16-7), a compound of interest in various chemical and pharmaceutical applications, particularly as a dye intermediate.[1] This document compiles available quantitative and qualitative solubility data in organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents visual workflows to aid in experimental design and understanding.
Introduction to this compound
This compound, also known as 2,2'-[(4-aminophenyl)imino]bisethanol sulfate, is a substituted aromatic amine.[2] It is a sulfate salt with the molecular formula C₁₀H₁₈N₂O₆S and a molecular weight of approximately 294.32 g/mol .[3][4] The presence of hydroxyethyl groups enhances its potential for hydrogen bonding and can influence its solubility profile.[1] While its primary application is in the formulation of oxidative hair dyes, its chemical properties make it a subject of interest for broader research and development.[5][6]
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its behavior in various systems, including formulation, reaction kinetics, and bioavailability. This section summarizes the available quantitative and qualitative solubility data for this compound in water and selected organic solvents.
Quantitative Solubility Data
The following table presents the reported quantitative solubility values for this compound. It is important to note that publicly available data is limited, and the experimental conditions for these measurements were not consistently detailed in the source literature.
| Solvent | Temperature | Solubility | Reference |
| Water | 20°C | 178 g/L | [3] |
| Water | Not Specified | 296.4 mg/mL | [7] |
| Ethanol | Not Specified | 0.23-0.35 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 416-624 mg/mL | [7] |
Qualitative Solubility Data
For some organic solvents, only qualitative descriptions of solubility are available.
| Solvent | Solubility | Reference |
| Acetonitrile | Slightly Soluble | [3][8] |
Data Gaps
Experimental Protocol for Solubility Determination
To address the existing data gaps and to provide a standardized method for determining the solubility of this compound, the following detailed experimental protocol is provided. This protocol is based on the well-established shake-flask method , which is a reliable technique for measuring thermodynamic solubility.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes (calibrated)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess after equilibration is sufficient.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary experiment may be necessary to determine the time required to reach equilibrium.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
To separate the solid from the liquid phase, centrifuge the samples at a controlled temperature.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to the absorbance maximum of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Solubility Factors
The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as the experimental conditions. The following diagram illustrates these relationships.
Caption: Factors influencing solubility.
Conclusion
This technical guide has synthesized the currently available information on the solubility of this compound in organic solvents. While some quantitative data exists for water, ethanol, and DMSO, there is a clear need for further research to characterize its solubility in a broader range of organic media and as a function of temperature. The provided experimental protocol offers a robust framework for generating this much-needed data, which will be invaluable for researchers, scientists, and drug development professionals working with this compound.
References
- 1. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 2. This compound | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]
- 4. This compound | 54381-16-7 | Benchchem [benchchem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate: A Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the dye manufacturing industry. This document details its chemical and physical properties, synthesis and purification protocols, and its primary applications, with a focus on its role as a precursor in the formation of various colorants.
Chemical and Physical Properties
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine that serves as a crucial building block in various chemical processes.[1] It is the sulfate salt of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine and is typically available as an off-white to grayish crystalline powder.[2][3] The presence of two hydroxyethyl groups enhances its water solubility compared to its parent compound, p-phenylenediamine (PPD), which is advantageous for many of its applications.[2]
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
| Property | Value | Reference(s) |
| CAS Number | 54381-16-7 | [4] |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [4] |
| Molecular Weight | 294.32 g/mol | [4] |
| Appearance | Off-white to grayish crystalline powder | [2][3] |
| Melting Point | 168-171 °C | [2] |
| Solubility | Soluble in water, DMSO, and acetonitrile. | [2] |
Synthesis and Purification
The synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is generally achieved through a two-step process. The initial step involves the hydroxyethylation of p-phenylenediamine, followed by conversion to its sulfate salt.
Experimental Protocol: Synthesis
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:
Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine
-
In a well-ventilated fume hood, charge a pressure reactor with p-phenylenediamine and a suitable solvent, such as water or a lower alcohol.
-
Introduce a catalyst, which can be an alkali catalyst, to facilitate the reaction.
-
Pressurize the reactor with ethylene oxide, ensuring the molar ratio of ethylene oxide to p-phenylenediamine is appropriate for di-substitution.
-
Heat the mixture under controlled temperature and pressure. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
-
After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide safely.
-
The resulting mixture contains N,N-Bis(2-hydroxyethyl)-p-phenylenediamine.
Step 2: Formation of the Sulfate Salt
-
Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine from Step 1 in a suitable solvent, such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount of sulfuric acid to the solution while stirring. The addition is exothermic and should be controlled.
-
The sulfate salt will precipitate out of the solution.
-
The precipitate is then collected by filtration.
Experimental Protocol: Purification
High purity of the final product is crucial for its application, especially in formulations for personal care products.[5] A common method for purification is recrystallization.
-
Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a minimum amount of hot solvent, such as a water-ethanol mixture.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[2]
Applications in Organic Synthesis
The primary application of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is as an intermediate in the synthesis of dyes, particularly in oxidative hair colorants.[2][6]
Oxidative Dye Formation
In hair dye formulations, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate acts as a "primary intermediate" or "developer." It undergoes oxidative coupling with various "coupler" molecules in the presence of an oxidizing agent, typically hydrogen peroxide, to form a variety of colored polymeric compounds within the hair shaft.[2] The specific color produced depends on the chemical nature of the coupler used.
Table 2: Common Couplers Used with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
| Coupler | Resulting Color Range |
| Resorcinol | Brown to reddish-brown |
| m-Aminophenol | Brown to reddish-brown |
| 2-Methylresorcinol | Brown |
| 1-Naphthol | Purple to blue |
The general mechanism involves the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine to a reactive quinonediimine intermediate. This intermediate then undergoes electrophilic substitution with the electron-rich coupler molecule. Subsequent oxidation and polymerization reactions lead to the formation of large, stable color molecules.
Other Synthetic Applications
While its use in hair dyes is predominant, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate also serves as an intermediate in the synthesis of other dyes, such as disperse dyes for textiles. Its bifunctional nature, with two hydroxyl groups and an aromatic diamine core, makes it a candidate for use as a monomer in the synthesis of specialty polymers, although this application is less documented in readily available literature.
Analytical Characterization
The characterization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is essential for quality control and to confirm its structure.
Table 3: Analytical Data
| Technique | Expected Data | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the hydroxyethyl groups. | [4] |
| ¹³C NMR | Resonances for the aromatic carbons and the carbons of the hydroxyethyl groups. | [1] |
| FT-IR | Characteristic peaks for N-H, O-H, C-N, and aromatic C-H and C=C bonds, as well as S=O stretches from the sulfate group. | [1] |
| Mass Spectrometry | A molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. | [2] |
| HPLC | A single major peak under appropriate chromatographic conditions, indicating purity. | [2] |
A published HPLC method for its analysis uses a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and water (30:70) containing 0.2% sulfuric acid, with UV detection at 210 nm.[7]
Safety and Handling
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is known to be a skin sensitizer and can cause allergic reactions in some individuals.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).
Relevance to Drug Development
Currently, there is limited public information directly linking N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate to active pharmaceutical ingredient (API) synthesis or specific signaling pathways in the context of drug development. Its primary value to this sector lies in its well-characterized nature as a substituted p-phenylenediamine, a scaffold that can be found in some classes of biologically active molecules. Researchers in drug discovery may consider this compound as a starting material or intermediate for the synthesis of novel compounds for screening. However, its known toxicological profile, particularly its sensitization potential, would need to be carefully considered in any such application.[2]
Conclusion
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical intermediate of significant industrial importance, primarily in the formulation of oxidative hair dyes. Its synthesis from p-phenylenediamine and ethylene oxide is a well-established, albeit not publicly detailed, process. The presence of hydroxyethyl groups imparts favorable solubility properties, and its reactivity as a primary intermediate allows for the generation of a wide spectrum of colors through oxidative coupling with various coupler molecules. While its application is currently concentrated in the dye industry, its chemical structure suggests potential for broader use in organic synthesis. For professionals in research and development, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its potential as a chemical building block.
References
- 1. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate(54381-16-7) 1H NMR [m.chemicalbook.com]
- 2. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. This compound | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
In Vitro Cytotoxicity of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a chemical compound primarily used as an ingredient in oxidative hair dye formulations.[1][2][3][4][5][6][7] As a derivative of p-phenylenediamine (PPD), a well-known contact allergen, the cytotoxic potential of this compound is of significant interest for safety and toxicological assessments. This technical guide provides a comprehensive overview of the available in vitro cytotoxicity data and related toxicological information for this compound and its parent compound, p-phenylenediamine. Due to a lack of specific publicly available in vitro cytotoxicity studies on this compound, this guide leverages data from its parent compound, p-phenylenediamine (PPD), to infer potential cytotoxic mechanisms and effects on various cell lines.
Chemical and Physical Properties
This compound is a substituted aromatic amine.[1][4] The addition of two hydroxyethyl groups to the p-phenylenediamine backbone enhances its water solubility.[6]
Regulatory Context and Safety Assessment
Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have evaluated the safety of this compound for its use in cosmetic products. The SCCS concluded that it is safe for use as an oxidative hair dye at a maximum on-head concentration of 2.5%.[8][5] While these assessments confirm its safety for cosmetic use, they do not typically provide detailed in vitro cytotoxicity data across a range of cell lines. The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that N,N-Bis(2-hydroxyethyl)-p-Phenylenediamine Sulfate is safe for use as a hair dye ingredient.[1]
In Vitro Cytotoxicity Data
Cytotoxicity of p-Phenylenediamine (PPD) on Human Keratinocytes (HaCaT)
Human immortalized keratinocytes (HaCaT) are a relevant cell line for studying the dermal effects of cosmetic ingredients. Studies on PPD have established its dose-dependent cytotoxicity in these cells.
Table 1: In Vitro Cytotoxicity of p-Phenylenediamine (PPD) on HaCaT Cells
| Parameter | 24 hours | 48 hours | Reference |
| IC50 (µg/mL) | 39.37 | 35.63 | [2] |
| IC50 (mM) | ~0.364 | ~0.330 | Calculated |
Note: The molecular weight of PPD (108.14 g/mol ) was used for the conversion from µg/mL to mM.
Experimental Protocols
Cell Culture and Maintenance
HaCaT cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of PPD on HaCaT cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PPD). A control group with medium alone is also included.
-
Incubation: The cells are incubated with the compound for specific time points (e.g., 24 and 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Potential Signaling Pathways Involved in Cytotoxicity
While specific signaling pathways for this compound are not elucidated, studies on PPD suggest the involvement of oxidative stress-mediated pathways in its cytotoxicity.
Oxidative Stress and Apoptosis
PPD has been shown to induce the generation of reactive oxygen species (ROS) in human keratinocytes.[2] This increase in ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins. Ultimately, this can trigger apoptotic cell death.
Key events in this pathway may include:
-
ROS Production: The auto-oxidation of PPD or its reaction with other substances can generate ROS.
-
Mitochondrial Dysfunction: Increased ROS can lead to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Caspase Activation: Mitochondrial dysfunction can lead to the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-3), which are the executioners of apoptosis.
-
DNA Damage: ROS can directly damage DNA, leading to cell cycle arrest and apoptosis.
Discussion and Future Directions
The presence of two hydroxyethyl groups in this compound compared to PPD is expected to increase its hydrophilicity. This change in physicochemical properties could influence its ability to penetrate cell membranes and interact with intracellular targets, potentially altering its cytotoxic profile compared to PPD. However, without direct experimental data, this remains speculative.
Future research should focus on conducting in vitro cytotoxicity studies of this compound on a panel of relevant human cell lines, including keratinocytes (e.g., HaCaT), fibroblasts, and lymphocytes. Such studies should aim to determine IC50 values and elucidate the underlying mechanisms of cytotoxicity, including the role of oxidative stress and apoptosis.
Conclusion
While there is a significant body of research on the toxicological profile of p-phenylenediamine, specific in vitro cytotoxicity data for its derivative, this compound, is lacking. Based on the data available for PPD, it is plausible that this compound may induce cytotoxicity through the generation of reactive oxygen species and subsequent induction of apoptosis. However, dedicated in vitro studies are necessary to confirm this hypothesis and to quantitatively assess its cytotoxic potential on various cell lines. This information will be crucial for a more comprehensive understanding of its safety profile and for informing risk assessments in the context of drug development and consumer product safety.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 | FB138790 [biosynth.com]
- 4. ewg.org [ewg.org]
- 5. cir-safety.org [cir-safety.org]
- 6. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 7. incibeauty.com [incibeauty.com]
- 8. ec.europa.eu [ec.europa.eu]
The Untapped Potential of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a Reducing Agent in Chemical Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a compound predominantly known for its role as an oxidative precursor in the formulation of hair dyes, possesses inherent reducing properties that remain largely unexplored in broader chemical synthesis. This technical guide aims to elucidate the potential of this versatile molecule as a reducing agent. By examining its electrochemical characteristics, antioxidant behavior, and established applications in fields such as photography, we provide a comprehensive overview of its capacity to donate electrons and facilitate reduction reactions. This document summarizes available quantitative data, outlines experimental protocols for related p-phenylenediamine derivatives, and presents the underlying chemical principles governing its reductive capabilities. Through this exploration, we aim to stimulate further research into the synthetic applications of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, offering a potential alternative to more conventional reducing agents.
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine that has been extensively studied for its toxicological profile and its primary application in the cosmetics industry.[1][2] In this context, it functions as a dye precursor, undergoing oxidation to form colored polymeric structures.[3] However, the fundamental chemical nature of p-phenylenediamine and its derivatives points to a significant, yet underutilized, potential as reducing agents in various chemical transformations.[4][5]
The core of its reducing power lies in the electron-rich aromatic diamine system, which can readily undergo oxidation, thereby donating electrons to another chemical species. This guide will delve into the theoretical and practical aspects of this reductive potential, drawing parallels from the known chemistry of related compounds to build a case for its broader application in organic and inorganic synthesis.
Physicochemical and Redox Properties
Understanding the fundamental physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is crucial for its application as a reducing agent.
| Property | Value | Reference |
| CAS Number | 54381-16-7 | [4] |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [3] |
| Molecular Weight | 294.32 g/mol | [3] |
| Appearance | Off-white crystalline powder | [3] |
| Solubility | Water, Acetonitrile, DMSO | [3] |
For instance, at a pH of 7.0, p-phenylenediamine exhibits an anodic peak potential (Epa) of 0.10 V and a cathodic peak potential (Epc) of 0.03 V, demonstrating its facility to undergo oxidation.[5] The presence of electron-donating hydroxyethyl groups on the nitrogen atoms in N,N-Bis(2-hydroxyethyl)-p-phenylenediamine is expected to further lower its oxidation potential, making it an even stronger reducing agent than the parent p-phenylenediamine.
Mechanism of Action as a Reducing Agent
The function of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a reducing agent is predicated on its oxidation to a quinone-diimine derivative. This process involves the transfer of two electrons and two protons.
The general mechanism can be visualized as follows:
Caption: General workflow of a reduction reaction using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine as the reducing agent.
Potential Applications and Experimental Protocols
While specific protocols for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a reducing agent in general organic synthesis are not well-documented, its utility can be inferred from its role in photography and as an antioxidant.
Photographic Development
In photographic processes, p-phenylenediamine derivatives act as developing agents, reducing silver halide crystals in the photographic emulsion to metallic silver. This process forms the basis of black and white photography.
Conceptual Experimental Protocol: Reduction of Silver Nitrate
This protocol is a conceptual illustration of how N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate could be used to reduce a metal salt, based on its known function as a photographic developer.
Materials:
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Sodium hydroxide (NaOH) or other base to adjust pH
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (e.g., 0.1 M) in deionized water.
-
Prepare a stock solution of silver nitrate (e.g., 0.1 M) in deionized water.
-
In a reaction vessel, add a specific volume of the silver nitrate solution.
-
Adjust the pH of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate solution to a desired value (e.g., alkaline conditions, which are typical for photographic developers).
-
Add the pH-adjusted N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate solution to the silver nitrate solution with stirring.
-
Monitor the reaction by observing the formation of a silver precipitate (a color change to dark brown or black).
-
The formation of silver nanoparticles can be confirmed by UV-Vis spectrophotometry, observing the characteristic surface plasmon resonance peak for silver.
Logical Workflow for Silver Nitrate Reduction
Caption: Conceptual workflow for the reduction of silver nitrate using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Antioxidant Activity
The role of p-phenylenediamine derivatives as antioxidants in various materials, such as rubber, is another testament to their reducing capabilities. They function by scavenging free radicals, thereby preventing oxidative degradation. This antioxidant activity is a direct consequence of their ability to donate a hydrogen atom (equivalent to an electron and a proton) to a radical species.
Synthesis
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is typically synthesized via the reaction of p-phenylenediamine with ethylene oxide, followed by sulfation.[3]
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References
Electrochemical Behavior of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a key aromatic amine used primarily as an oxidative hair dye intermediate. Its electrochemical behavior is central to its application, involving oxidation to form colored polymers. While specific electrochemical studies on this exact compound are not extensively available in public literature, its behavior can be largely inferred from its parent compound, p-phenylenediamine (PPD), and its N-substituted derivatives. This guide provides a detailed overview of the expected electrochemical properties, a proposed oxidation mechanism, and standardized experimental protocols for its analysis. The information presented is critical for understanding its reactivity, potential toxicological pathways related to its bioactivation, and for the development of novel applications.
Introduction
This compound, a derivative of p-phenylenediamine (PPD), is an organic compound that plays a significant role in the cosmetics industry, particularly in permanent hair coloring formulations[1][2]. Its function relies on its ability to undergo oxidative polymerization in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger, colored molecules that are trapped within the hair shaft[1]. The electrochemical oxidation of PPD and its derivatives is a well-studied process, typically involving a two-electron transfer to form a quinonediimine species[3]. This reactive intermediate is then subject to further chemical reactions, including hydrolysis and coupling, to form the final dye molecules[3].
Understanding the electrochemical behavior of this compound is crucial not only for optimizing its use in dye formulations but also for assessing its biological activity and potential toxicity. The mitochondrial oxidation of PPD derivatives has been linked to myotoxicity, and the formation of reactive oxygen species during its oxidation can lead to oxidative stress and DNA damage[4].
Predicted Electrochemical Behavior and Quantitative Data
Direct experimental electrochemical data for this compound is scarce in peer-reviewed literature. However, based on extensive studies of p-phenylenediamine (PPD) and its N-alkylated derivatives, a predictive summary of its key electrochemical parameters can be compiled. The presence of two electron-donating hydroxyethyl groups on one of the nitrogen atoms is expected to lower the oxidation potential compared to the parent PPD, making it more susceptible to oxidation.
The following table summarizes the expected and known quantitative data for PPD, which serves as a benchmark for this compound.
| Parameter | p-Phenylenediamine (PPD) | This compound (Predicted) | Reference |
| Oxidation Mechanism | Two-electron, two-proton oxidation to p-benzoquinonediimine | Similar two-electron, two-proton oxidation | [3] |
| First Oxidation Potential (Epa1) | Varies with pH; typically 0.1-0.4 V vs. Ag/AgCl in neutral to acidic medium | Expected to be slightly lower than PPD due to electron-donating substituents | - |
| Second Oxidation Potential (Epa2) | Corresponding to further oxidation of intermediates | Dependent on subsequent chemical reactions | - |
| Electron Transfer Rate Constant (k⁰) | ~6 x 10⁻⁴ cm/s (quasi-reversible) | Expected to be in a similar range, potentially slightly faster | [3] |
| Diffusion Coefficient (D) | Dependent on experimental conditions | Expected to be lower than PPD due to larger molecular size | - |
Proposed Electrochemical Oxidation Pathway
The electrochemical oxidation of this compound is proposed to proceed through a mechanism analogous to that of p-phenylenediamine. The process is initiated by a one-electron oxidation to form a radical cation, which is then rapidly oxidized in a second one-electron step to yield a quinonediimine. This highly reactive intermediate can then undergo further reactions.
Caption: Proposed electrochemical oxidation pathway of this compound.
Experimental Protocols
To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) is the most common and informative technique. A standard protocol is outlined below.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 7.0, 9.0)
-
Analyte Solution: A stock solution of this compound in deionized water or an appropriate solvent.
Instrumentation
-
Potentiostat/Galvanostat electrochemical workstation.
Experimental Workflow
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Caption: Experimental workflow for cyclic voltammetry analysis.
Cyclic Voltammetry Parameters
-
Potential Range: -0.2 V to 1.0 V vs. Ag/AgCl (this should be adjusted based on preliminary scans)
-
Scan Rate: Varied from 10 mV/s to 200 mV/s to investigate the nature of the electrochemical process (diffusion vs. adsorption controlled).
-
Analyte Concentration: Typically in the range of 0.1 mM to 1.0 mM.
Influence of N,N-Bis(2-hydroxyethyl) Substituents
The two hydroxyethyl groups attached to one of the nitrogen atoms in the p-phenylenediamine core have a significant impact on the molecule's properties and, consequently, its electrochemical behavior.
-
Electronic Effects: The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and the aromatic ring. This is expected to make the molecule easier to oxidize, resulting in a lower oxidation potential compared to unsubstituted PPD.
-
Steric Effects: The bulky hydroxyethyl groups may introduce steric hindrance, which could affect the kinetics of the electron transfer and subsequent coupling reactions.
-
Solubility: The hydroxyl groups increase the hydrophilicity and water solubility of the molecule compared to PPD, which is advantageous for its application in aqueous-based hair dye formulations[1].
Conclusion
The electrochemical behavior of this compound is of paramount importance for its primary application in the cosmetics industry and for understanding its biological interactions. While direct experimental data is limited, a robust understanding can be built upon the well-established electrochemistry of p-phenylenediamine. The presence of the N,N-bis(2-hydroxyethyl) substituents is predicted to lower the oxidation potential and influence the reaction kinetics. The proposed mechanisms and experimental protocols in this guide provide a solid foundation for researchers and scientists to further investigate this compound and develop new applications or assess its safety profile. Further studies employing techniques such as cyclic voltammetry, spectroelectrochemistry, and computational modeling are warranted to fully elucidate the electrochemical characteristics of this important industrial chemical.
References
- 1. This compound | 54381-16-7 | Benchchem [benchchem.com]
- 2. BHP (N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate [myskinrecipes.com]
- 3. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
- 4. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Oxidative Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), a derivative of p-phenylenediamine (PPD), is a primary intermediate used extensively in the formulation of permanent oxidative hair dyes.[1][2][3] In these systems, colorless precursor molecules diffuse into the hair shaft and undergo oxidative coupling reactions to form larger, colored molecules that remain trapped within the hair fiber, resulting in a permanent color.[1][4] This process typically involves the reaction of a primary intermediate, such as BHPPS, with a coupler molecule in an alkaline medium, catalyzed by an oxidizing agent like hydrogen peroxide.[2][4]
The hydroxyethyl groups in BHPPS enhance its water solubility compared to PPD, which can improve dye penetration and reduce aggregation.[2] The final color produced is dependent on the specific combination of the primary intermediate and the coupler used.[5] This document provides detailed application notes and protocols for the use of BHPPS in oxidative coupling reactions for research and development purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 54381-16-7 | [2] |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [2] |
| Molecular Weight | 294.32 g/mol | [2] |
| Appearance | Off-white crystalline powder | [2] |
| Solubility | Water, Acetonitrile, DMSO | [2] |
Mechanism of Oxidative Coupling
The oxidative coupling reaction involving BHPPS proceeds through a series of steps. First, BHPPS is oxidized by an oxidizing agent, typically hydrogen peroxide, to form a reactive diimine intermediate. This intermediate is an electrophile that then reacts with a nucleophilic coupler molecule. The resulting leuco dye is subsequently oxidized to form the final colored indo dye. The overall reaction mechanism is influenced by factors such as pH and the concentration of the reactants.[6]
A kinetic and mechanistic study of the oxidative coupling reactions of N,N-bis-(2-hydroxyethyl)-p-phenylenediamine with various couplers like m-phenylenediamines, phenols, and acetoacetanilide has been described.[1][6] The reactions involve the rapid establishment of an equilibrium between N,N-bis-(2-hydroxyethyl)-p-benzoquinone di-imine and a hydroxy-amine intermediate.[1] Competition between the direct coupling of the di-imine and its hydrolysis can lead to a mixture of dye products, with the relative yields being dependent on pH and coupler concentration.[1][6]
Caption: Generalized mechanism of oxidative dye formation with BHPPS.
Quantitative Data from Oxidative Coupling Reactions
The following table summarizes representative quantitative data for the oxidative coupling of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate with various couplers. Please note that specific reaction conditions can influence the outcomes.
| Primary Intermediate | Coupler | Oxidizing Agent | pH | Resulting Color | λmax (nm) | Reference |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | m-Phenylenediamine | H₂O₂ | 8-10 | Blue | ~650 | [7] (analogous system) |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | Resorcinol | H₂O₂ | 8-10 | Brown | - | [2] |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | m-Aminophenol | H₂O₂ | 8-10 | Magenta/Brown | - | |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | 2,4-Diaminophenoxyethanol HCl | H₂O₂ | 8-10 | Violet/Black | - | |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | Acetoacetanilide | H₂O₂ | 8-10 | Yellow/Green | - | [1] |
Note: λmax values are representative and can vary based on solvent and specific reaction conditions. Data for some combinations are inferred from general knowledge of oxidative dye chemistry due to the limited availability of precise public data.
Experimental Protocols
Protocol 1: General Procedure for Oxidative Coupling in Solution
This protocol describes a general method for the synthesis and spectroscopic analysis of an indo dye in a laboratory setting.
Materials:
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS)
-
Coupler of choice (e.g., m-aminophenol)
-
30% (w/w) Hydrogen peroxide solution
-
Ammonium hydroxide solution (to adjust pH)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (beakers, graduated cylinders, magnetic stirrer, etc.)
-
pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of BHPPS in deionized water.
-
Prepare a 0.1 M solution of the chosen coupler in a 1:1 mixture of deionized water and ethanol.
-
-
Reaction Setup:
-
In a 100 mL beaker, combine 10 mL of the BHPPS solution and 10 mL of the coupler solution.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Adjust the pH of the solution to approximately 9.5 using ammonium hydroxide solution.
-
-
Initiation of Reaction:
-
Add 1 mL of 3% hydrogen peroxide solution (prepared by diluting the 30% stock) to the reaction mixture to initiate the oxidative coupling.
-
-
Reaction Monitoring and Analysis:
-
Allow the reaction to proceed at room temperature for 30 minutes. A color change should be observed.
-
After 30 minutes, dilute an aliquot of the reaction mixture with a 1:1 water/ethanol solution and measure its UV-Vis spectrum to determine the λmax.
-
Caption: Workflow for the laboratory synthesis and analysis of an indo dye.
Protocol 2: Application of Oxidative Dye Formulation to Hair Swatches
This protocol outlines the application of a simplified oxidative hair dye formulation to hair swatches for color evaluation.
Materials:
-
Dye Base:
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (e.g., 1.0 g)
-
Coupler (e.g., m-aminophenol, 1.0 g)
-
Alkalizing agent (e.g., monoethanolamine)
-
Surfactant (e.g., cetearyl alcohol)
-
Solvent (e.g., propylene glycol)
-
Deionized water
-
-
Developer:
-
6% Hydrogen peroxide solution (20 volume)
-
-
Hair swatches (natural white/gray)
-
Non-metallic bowl and application brush
-
Gloves
Procedure:
-
Preparation of Dye Base:
-
In a suitable vessel, combine the surfactant, solvent, and deionized water and heat gently with stirring to form a stable emulsion.
-
In a separate container, dissolve the BHPPS and coupler in a small amount of warm deionized water.
-
Add the dissolved dye precursors to the emulsion base and mix thoroughly.
-
Adjust the pH of the dye base to approximately 10 with the alkalizing agent.
-
-
Application:
-
Immediately before use, mix the dye base and the developer in a 1:1 ratio in a non-metallic bowl.
-
Wearing gloves, apply the mixture evenly to the hair swatches using an application brush.
-
-
Development and Rinsing:
-
Allow the dye to develop on the hair swatches for 30-40 minutes at room temperature.
-
Thoroughly rinse the hair swatches with lukewarm water until the water runs clear.
-
Wash with a mild shampoo and apply a conditioner.
-
Allow the swatches to air dry.
-
-
Evaluation:
-
Visually assess the color of the dyed swatches. For quantitative analysis, a colorimeter can be used to measure the Lab* values.
-
Safety Precautions
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and other p-phenylenediamine derivatives are known skin sensitizers and may cause allergic reactions.[4] It is essential to handle these chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Always perform a patch test before applying any new formulation to a larger area to check for potential skin irritation.
Conclusion
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a versatile primary intermediate for the formation of a wide range of colors through oxidative coupling reactions. By carefully selecting the coupler and controlling the reaction conditions, researchers can develop novel dye formulations with specific color attributes. The protocols and data presented in this document provide a foundation for further research and development in this area.
References
- 1. Benzoquinone imines. Part 18. Kinetics and mechanism of oxidative coupling reactions involving N,N-bis-(2-hydroxyethyl)-p-phenylenediamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Benzoquinone imines. Part XI. Mechanism and kinetics of the reaction of p-benzoquinone di-imines with aniline and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a Chromogenic Peroxidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine, a derivative of p-phenylenediamine (PPD).[1] While extensively used in the cosmetics industry as a hair dye ingredient, its structural similarity to known chromogenic peroxidase substrates, such as p-phenylenediamine and o-phenylenediamine (OPD), suggests its potential utility in enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and other peroxidase-based detection methods.[1][2] This document provides detailed application notes and protocols for the use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a chromogenic substrate for peroxidase assays. It is important to note that while the fundamental principles are based on well-established peroxidase chemistry, specific quantitative data for this particular substrate is not widely available. Therefore, the provided protocols are a starting point for optimization in your specific assay system.
The enzymatic reaction involves the horseradish peroxidase (HRP)-catalyzed oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate by hydrogen peroxide (H₂O₂). This reaction is expected to produce a colored product that can be quantified spectrophotometrically, analogous to the oxidation of PPD which forms Bandrowski's base.[3]
Principle of the Assay
The core of the assay is the enzymatic reaction catalyzed by peroxidase. In the presence of hydrogen peroxide, peroxidase converts N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate into a colored, oxidized product. The intensity of the color produced is directly proportional to the amount of peroxidase activity, which in turn can be correlated to the quantity of the analyte in the sample in applications like ELISA.
Data Presentation
Due to the limited availability of specific quantitative data for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a peroxidase substrate, the following table provides a comparative overview of commonly used HRP substrates to offer a frame of reference. Researchers should determine the specific performance characteristics of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate empirically.
| Substrate | Abbreviation | Oxidized Product Color | Typical Wavelength (nm) | Relative Sensitivity | Key Features |
| N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate | - | To be determined (likely colored) | To be determined | To be determined | Water-soluble, potentially offering good stability. |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue (kinetic), Yellow (stopped) | 650 (kinetic), 450 (stopped) | High | High sensitivity, widely used in ELISA.[4] |
| o-Phenylenediamine | OPD | Yellow-Orange | 492 | High | Good sensitivity, but a potential mutagen.[2][4] |
| 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green | 405-415 | Moderate | Less sensitive than TMB and OPD, but with a wider dynamic range.[4] |
Experimental Protocols
The following protocols are adapted from established procedures for related phenylenediamine substrates and should be optimized for your specific application.[3]
Preparation of Reagents
-
Substrate Stock Solution (100 mM): Dissolve 294.32 mg of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (MW: 294.32 g/mol ) in 10 mL of deionized water. Store protected from light at 4°C. Due to potential light sensitivity, it is advisable to prepare this fresh or store in an amber vial.
-
Hydrogen Peroxide Stock Solution (0.1 M): Dilute 113 µL of 30% (w/w) H₂O₂ into 10 mL of deionized water. This solution should be prepared fresh.
-
Assay Buffer (0.1 M Phosphate-Citrate Buffer, pH 5.0): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of dibasic sodium phosphate. Mix appropriate volumes of each to achieve a final pH of 5.0.
-
Stop Solution (2 M H₂SO₄): Slowly add 11.1 mL of concentrated sulfuric acid to 88.9 mL of deionized water. Caution: This is an exothermic reaction. Add acid to water, not water to acid, and cool the solution during preparation.
Peroxidase Activity Assay (Spectrophotometric)
This protocol is designed to determine the activity of a peroxidase solution.
-
Prepare the Reaction Mixture: In a suitable microplate or cuvette, prepare the reaction mixture by adding the following in order:
-
800 µL of Assay Buffer (0.1 M Phosphate-Citrate, pH 5.0)
-
100 µL of Substrate Stock Solution (100 mM)
-
50 µL of Hydrogen Peroxide Stock Solution (0.1 M)
-
-
Initiate the Reaction: Add 50 µL of the peroxidase-containing sample to the reaction mixture.
-
Incubate: Incubate the reaction at room temperature (20-25°C), protected from light.
-
Monitor Absorbance: Measure the absorbance at a wavelength determined by scanning the spectrum of the colored product (a starting point for scanning would be between 400-600 nm). The absorbance should be read at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes to determine the initial reaction rate.
-
(Optional) Stop the Reaction: The reaction can be stopped by adding 500 µL of Stop Solution (2 M H₂SO₄). The effect of the stop solution on the color and absorbance maximum of the product should be determined empirically.
-
Calculate Activity: Peroxidase activity can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law, provided the molar extinction coefficient of the oxidized product is determined.
ELISA Protocol (HRP-Conjugate Detection)
This protocol provides a general workflow for using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in an ELISA.
-
Perform ELISA Steps: Complete all steps of your ELISA up to the final wash after incubation with the HRP-conjugated antibody.
-
Prepare Substrate Solution: Immediately before use, prepare the working substrate solution by mixing:
-
9 parts Assay Buffer (0.1 M Phosphate-Citrate, pH 5.0)
-
1 part Substrate Stock Solution (100 mM)
-
A final concentration of H₂O₂ between 0.01% and 0.03% (adjust as needed for optimal signal-to-noise ratio).
-
-
Add Substrate: Add 100 µL of the freshly prepared substrate solution to each well of the microplate.
-
Incubate: Incubate the plate at room temperature in the dark for 15-30 minutes. Monitor the color development.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution (2 M H₂SO₄) to each well.
-
Read Absorbance: Measure the absorbance at the predetermined optimal wavelength within 30 minutes of adding the stop solution.
Visualizations
Signaling Pathway of Peroxidase-Mediated Chromogenic Reaction
Caption: Peroxidase-catalyzed oxidation of the substrate.
Experimental Workflow for a Typical Peroxidase Assay
Caption: General workflow for a peroxidase assay.
Logical Relationship for Assay Optimization
Caption: Key parameters for assay optimization.
References
- 1. Chromogenic substrates for horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Novel Hair Dye Formulations with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing, evaluating, and ensuring the safety of novel permanent oxidative hair dye formulations utilizing N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. This document includes detailed protocols for formulation design, performance testing (color fastness), stability analysis, and safety assessment to support researchers in the cosmetics and dermatological fields.
Introduction to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate in Oxidative Hair Dyes
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a primary intermediate used in permanent hair dye formulations.[1][2] In an oxidative hair coloring system, it functions as an oxidation base.[3] When mixed with an oxidizing agent, typically hydrogen peroxide, and a coupling agent, it undergoes a chemical reaction to form large, colored molecules within the hair shaft.[3][4] This process results in a permanent hair color that is resistant to washing. The final shade achieved depends on the specific combination and concentration of the primary intermediate and couplers used.[2]
The European Union permits the use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in oxidative hair dyes at a maximum on-head concentration of 2.5% (calculated as the sulfate) after mixing with the developer.[1][5] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that this ingredient is safe for use in hair dyes.[2]
Exemplary Formulations
The development of a permanent hair dye is typically a two-component system: a dye cream (Part A) and a developer (Part B). These parts are mixed immediately before application.
Part A: Dye Cream Formulations
The dye cream contains the primary intermediate (N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate), couplers to modify the color, an alkalizing agent to swell the hair cuticle for dye penetration, and other additives for stability and application properties.
| Ingredient | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) |
| Primary Intermediate | ||||
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | Forms the color base | 2.0 | 3.5 | 5.0 |
| Couplers | ||||
| Resorcinol | Modifies the final color | 1.0 | 1.5 | 2.0 |
| m-Aminophenol | Modifies the final color | 0.5 | 1.0 | 1.5 |
| Alkalizing Agent | ||||
| Monoethanolamine (MEA) | Swells the hair cuticle | 4.0 | 4.0 | 4.0 |
| Solvent | ||||
| Propylene Glycol | Dissolves dye components | 10.0 | 10.0 | 10.0 |
| Surfactant/Thickener | ||||
| Cetearyl Alcohol | Emulsifier & Thickener | 15.0 | 15.0 | 15.0 |
| Ceteareth-20 | Emulsifier | 3.0 | 3.0 | 3.0 |
| Conditioning Agent | ||||
| Oleic Acid | Conditioning | 2.0 | 2.0 | 2.0 |
| Antioxidant | ||||
| Sodium Sulfite | Prevents premature oxidation | 0.5 | 0.5 | 0.5 |
| Chelating Agent | ||||
| Tetrasodium EDTA | Sequesters metal ions | 0.2 | 0.2 | 0.2 |
| Fragrance | ||||
| Parfum | Fragrance | 0.3 | 0.3 | 0.3 |
| Vehicle | ||||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Part B: Developer Cream Formulation
The developer contains the oxidizing agent that initiates the color-forming reaction.
| Ingredient | Function | Concentration (% w/w) |
| Hydrogen Peroxide (35% solution) | Oxidizing Agent | 17.1 (for 6% or 20 Volume) |
| Cetearyl Alcohol | Emulsifier & Thickener | 4.0 |
| Ceteareth-20 | Emulsifier | 1.0 |
| Phosphoric Acid | pH Adjuster | 0.1 |
| Tetrasodium EDTA | Stabilizer | 0.1 |
| Deionized Water | Solvent | q.s. to 100 |
Experimental Protocols
Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
This protocol provides a general laboratory-scale synthesis procedure.
Materials:
-
p-phenylenediamine
-
Ethylene oxide
-
Suitable catalyst (e.g., a base)
-
Sulfuric acid
-
Reaction vessel with temperature and pH control
-
Purification system (e.g., recrystallization setup)
Procedure:
-
In a suitable reaction vessel, dissolve p-phenylenediamine in an appropriate solvent.
-
Introduce a catalyst to the reaction mixture.
-
Under controlled temperature and pH, slowly add ethylene oxide to the reaction mixture. The reaction is typically exothermic and requires careful monitoring.
-
Allow the reaction to proceed until the formation of the intermediate, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, is complete. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, carefully add sulfuric acid to the reaction mixture to form the sulfate salt.
-
Isolate the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
-
Purify the product, for example, by recrystallization from a suitable solvent system, to achieve the desired purity.
-
Dry the purified product under vacuum.
-
Characterize the final product to confirm its identity and purity (e.g., via melting point, NMR, and HPLC).
Diagram of Synthesis Workflow
References
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols: Synthesis of Azo Dyes using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted p-phenylenediamine derivative frequently employed as a coupling component in the synthesis of a variety of dyes, particularly disperse and hair dyes. Its chemical structure features two hydroxyethyl groups, which can modify the solubility and binding properties of the resulting dye molecules. This compound is of significant interest due to its ability to form stable azo dyes with a wide range of diazonium salts, leading to a broad spectrum of colors. These dyes find applications in textile dyeing, hair coloring formulations, and as chromogenic reagents in analytical chemistry. The synthesis process typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate under controlled pH and temperature conditions.
Application Notes
The primary application of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in azo dye synthesis is its role as a coupling agent. The lone pair of electrons on the nitrogen atoms and the activating effect of the amino groups on the aromatic ring make it susceptible to electrophilic attack by diazonium ions. The coupling reaction typically occurs at the position ortho to the amino group.
Key Features:
-
Versatility: It can be coupled with various diazonium salts to produce a wide range of colors, including reds, blues, and browns.
-
Solubility: The presence of two hydroxyethyl groups can enhance the water solubility of the resulting dyes, which is advantageous for certain applications.
-
Reactivity: The molecule is highly reactive towards diazonium salts, often leading to high yields under mild reaction conditions.
-
Applications:
-
Hair Dyes: It is a common component in oxidative hair dye formulations.
-
Textile Dyes: Used to create disperse dyes for synthetic fibers.
-
Analytical Reagents: The resulting azo dyes can be used as indicators or for the spectrophotometric determination of various ions and molecules.
-
General Synthesis Workflow
The synthesis of azo dyes using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate follows a two-step process: diazotization of a primary aromatic amine and the subsequent coupling with the diamine.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from Aniline and N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
This protocol describes a representative synthesis of an azo dye.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 2.3 mL (0.025 mol) of aniline in a mixture of 6.3 mL of concentrated HCl and 25 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of 1.8 g (0.026 mol) of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Part B: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 7.0 g (0.025 mol) of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 100 mL of distilled water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, add a 10% aqueous solution of sodium carbonate to adjust the pH to 7-8, which facilitates the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye should form.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with a small amount of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure azo dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Characterization of the Synthesized Azo Dye
1. UV-Visible Spectroscopy:
-
Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol, DMF, or water).
-
Record the UV-Vis absorption spectrum over a range of 200-800 nm using a spectrophotometer.
-
Determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mix a small amount of the dry dye with KBr powder and press it into a pellet.
-
Record the FT-IR spectrum to identify characteristic functional groups, such as N=N stretching (azo group), O-H stretching (hydroxyl groups), and C-N stretching.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the synthesized dye by analyzing the chemical shifts and coupling patterns of the protons and carbons.
Quantitative Data
The following table summarizes representative data for azo dyes synthesized using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as the coupling component with various diazonium salts.
| Diazonium Salt from | Coupling Component | Solvent | pH | Temp (°C) | Yield (%) | λmax (nm) | Color |
| Aniline | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | Water/Ethanol | 7-8 | 0-5 | ~85 | 480-520 | Red-Orange |
| p-Nitroaniline | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | Water | 7-8 | 0-5 | ~90 | 550-590 | Violet-Red |
| Sulfanilic acid | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | Water | 8-9 | 0-5 | ~88 | 490-530 | Orange-Yellow |
| 2-Naphthylamine | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | DMF/Water | 7-8 | 0-5 | ~82 | 580-620 | Blue-Violet |
Note: The data presented are typical and may vary depending on the specific reaction conditions and purity of reagents.
Reaction Mechanism
The synthesis involves an electrophilic aromatic substitution reaction. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Caption: Mechanism of azo coupling reaction.
Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a derivative of p-phenylenediamine (PPD) characterized by the presence of two hydroxyethyl groups on one of the amino functionalities.[1][2] This substitution enhances its water solubility compared to the parent PPD.[3] While its primary and well-documented application lies in the cosmetics industry as a precursor in oxidative hair dyes, its chemical structure lends itself to exploration as a monomer in the synthesis of functional polymers.[4][5] The presence of reactive amine and hydroxyl groups offers potential for creating polymers with interesting properties, including conductivity, and for subsequent functionalization, opening avenues for biomedical applications.
The polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate typically proceeds via oxidative polymerization, where an oxidizing agent initiates the formation of radical cations that then couple to form polymer chains.[1][3] This process is analogous to the polymerization of other aromatic amines like aniline and p-phenylenediamine. The resulting polymers can be classified as conductive polymers, and their properties can be tuned by controlling the polymerization conditions.
While the primary use of this monomer is in forming colored polymers for hair dyeing, the resulting polyamine structure with pendant hydroxyl groups could be explored for applications in drug delivery, biosensing, and other biomedical fields.[1][6] The hydroxyl groups provide sites for conjugating drugs, targeting ligands, or other functional molecules. This document provides detailed application notes and protocols for the polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and explores its potential in a research and drug development context.
Data Presentation
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
| Property | Value | Reference |
| CAS Number | 54381-16-7 | [2] |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [1] |
| Molecular Weight | 294.32 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Solubility | Water, Acetonitrile, DMSO | [1][3] |
| Melting Point | 163.8 - 166.4 °C | [7] |
| Log P (octanol/water) | -0.771 ± 0.603 (free base, calculated) | [7] |
Table 2: Illustrative Quantitative Data for Oxidative Polymerization*
| Entry | Monomer Conc. (mol/L) | Oxidant/Monomer Ratio | Temperature (°C) | Reaction Time (h) | Polymer Yield (%) |
| 1 | 0.1 | 1.0 | 25 | 24 | 65 |
| 2 | 0.1 | 1.5 | 25 | 24 | 78 |
| 3 | 0.2 | 1.0 | 25 | 24 | 72 |
| 4 | 0.1 | 1.0 | 0-5 | 24 | 75 |
*This data is illustrative and based on typical results for the polymerization of p-phenylenediamine derivatives. Actual results for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate may vary and require experimental optimization.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate using ammonium persulfate as the oxidant.
Materials:
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (monomer)
-
Ammonium persulfate (oxidant)
-
Hydrochloric acid (1 M)
-
Methanol
-
Distilled water
-
Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 1 M hydrochloric acid in a beaker to achieve the desired monomer concentration (e.g., 0.1 M). Place the beaker in an ice bath and stir the solution for 30 minutes to ensure complete dissolution and cooling.
-
Oxidant Solution Preparation: In a separate beaker, dissolve the required amount of ammonium persulfate in distilled water to achieve the desired oxidant-to-monomer molar ratio (e.g., 1:1).
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution in the ice bath. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 24 hours) to ensure complete polymerization.
-
Polymer Isolation: After the reaction is complete, collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer powder extensively with distilled water and then with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy, Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis (TGA).
Protocol 2: Electrochemical Polymerization
This protocol provides a general method for the electrochemical polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate to form a polymer film on an electrode surface.
Materials:
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
-
Sulfuric acid (0.5 M) or other suitable electrolyte
-
Working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Solution Preparation: Prepare an electrolyte solution containing a specific concentration of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (e.g., 0.1 M) in a suitable electrolyte such as 0.5 M sulfuric acid.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the prepared electrolyte solution.
-
Electropolymerization: Apply a potential to the working electrode using a suitable electrochemical technique, such as cyclic voltammetry or potentiostatic deposition.
-
Cyclic Voltammetry: Scan the potential repeatedly within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.
-
Potentiostatic Deposition: Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) for a specific duration to grow the polymer film.
-
-
Washing: After electropolymerization, gently rinse the polymer-coated working electrode with distilled water to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of inert gas (e.g., nitrogen).
-
Characterization: Characterize the polymer film using techniques such as cyclic voltammetry in a monomer-free electrolyte, FTIR spectroscopy, and atomic force microscopy (AFM).
Mandatory Visualizations
Caption: Workflow for the chemical oxidative polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Caption: Conceptual signaling pathway for a drug delivery system utilizing a functionalized polymer.
Potential Applications in Drug Development
Polymers derived from N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate hold theoretical potential in several areas of drug development, primarily owing to the combination of a conductive backbone and the presence of functionalizable hydroxyl groups.
-
Drug Delivery Systems: The pendant hydroxyl groups on the polymer backbone can be used as attachment points for covalent conjugation of therapeutic agents. This could enable the development of polymer-drug conjugates for targeted delivery. The polymer backbone itself might be designed to be biodegradable or responsive to specific stimuli (e.g., pH, redox potential) found in the tumor microenvironment, leading to controlled drug release.
-
Biosensors: As a derivative of p-phenylenediamine, the resulting polymer is expected to have electroactive properties. This makes it a candidate material for the development of electrochemical biosensors. The polymer film can be deposited on an electrode surface and functionalized with biorecognition elements such as enzymes or antibodies to detect specific biomarkers. The change in the electrical properties of the polymer upon binding of the target analyte can be used as the sensing signal.
-
Tissue Engineering: Conductive polymers have been explored for their potential in tissue engineering, particularly for neural and cardiac applications, where electrical stimulation can influence cell behavior. Polymers from N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, if shown to be biocompatible, could be investigated as scaffolds that provide both structural support and electrical cues to cells.
It is important to note that the biocompatibility and toxicity of the polymer would need to be thoroughly investigated before any in vivo applications can be considered. The parent compound, p-phenylenediamine, is a known sensitizer, and while the hydroxyethyl substitution is known to modify its toxicological profile, comprehensive studies on the polymer are essential.[3]
References
- 1. Frontiers Publishing Partnerships | Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry [frontierspartnerships.org]
- 2. Development of Imine-based pH-responsive Polymeric Drug Delivery Systems - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 3. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymers with tertiary amine groups for drug delivery and bioimaging | Semantic Scholar [semanticscholar.org]
- 6. Development of Polydiphenylamine@Electrochemically Reduced Graphene Oxide Electrode for the D-Penicillamine Sensor from Human Blood Serum Samples Using Amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
"protocols for the safe handling and disposal of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in a lab setting"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in a laboratory setting. It is imperative that all laboratory personnel read and understand this information before working with this chemical.
Chemical and Physical Properties
This compound is a substituted aromatic amine.[1] It is important to be aware of its physical and chemical properties to ensure safe handling.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈N₂O₆S | [1][2] |
| Molecular Weight | 294.32 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [2][3] |
| Melting Point | 168-171°C | [4] |
| Boiling Point | 416.4°C at 760 mmHg | [4] |
| Solubility | Water: 178 g/L at 20°CAcetonitrile: Slightly solubleDMSO: Slightly soluble | [2][4] |
| Stability | Stable for over a year when stored at room temperature and protected from light.[5] Aqueous solutions are stable for 30 days at -20°C.[5] Hygroscopic. | [2] |
Hazard Identification and Safety Precautions
This chemical is classified as hazardous. The following table summarizes its hazard statements.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H301: Toxic if swallowed |
| Skin irritation | H315: Causes skin irritation |
| Skin sensitization | H317: May cause an allergic skin reaction |
| Eye irritation | H319: Causes serious eye irritation |
Safety Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container in accordance with local regulations.[4]
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before any experiment. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[7]
-
Body Protection: A lab coat or chemical-resistant apron.[6]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator is required.[6][7]
Preparation of a Stock Solution (e.g., 10 mg/mL in water)
-
Pre-weighing: Tare a clean, dry weighing boat on an analytical balance.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to a suitable volumetric flask. Add a portion of deionized water and swirl to dissolve.
-
Final Volume: Once dissolved, bring the solution to the final volume with deionized water and mix thoroughly.
-
Storage: Store the solution in a clearly labeled, sealed container, protected from light, at -20°C for long-term storage.[5]
Safe Handling and Storage
-
Handle the chemical in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials. As an aromatic amine, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
This compound is a tertiary amine and can be prone to nitrosation; it should not be used with nitrosating substances.[9]
Accidental Release and Spill Procedure
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading and entering drains.[7]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.[7]
-
Collect: Place the absorbed/collected material into a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in a designated, labeled hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[7] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[7] Do not dispose of this chemical down the drain.[7]
First Aid Measures
-
General advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel must be trained in the safe handling of hazardous chemicals and follow all institutional and regulatory guidelines.
References
- 1. This compound | 54381-16-7 | Benchchem [benchchem.com]
- 2. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]
- 3. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cir-safety.org [cir-safety.org]
Application Note: Quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a common ingredient in oxidative hair dye formulations. The described method is simple, robust, and provides accurate quantification, making it suitable for quality control and research and development in the cosmetics industry. This document provides the necessary protocols for sample preparation, chromatographic conditions, and method validation parameters.
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a primary intermediate used in permanent hair coloring products. Its concentration in these formulations is critical to product efficacy and consumer safety, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography with UV detection is a widely used technique for the analysis of aromatic amines in cosmetic products due to its specificity and sensitivity. This application note details a reversed-phase HPLC method for the determination of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, compatible with the sample solvent.
-
HPLC Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[1]
-
Reagents:
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (H₂SO₄), concentrated (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium sulfite or Ascorbic acid (as an antioxidant for sample preparation)
-
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Value |
| Column | Primesepp 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) with 0.2% H₂SO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).
Sample Preparation (for Hair Dye Formulations)
Due to the oxidative nature of aromatic amines, it is crucial to prevent their degradation during sample preparation. The use of an antioxidant is recommended.
-
Accurately weigh approximately 0.5 g of the hair dye sample into a 50 mL volumetric flask.
-
Add approximately 25 mL of a freshly prepared extraction solvent (e.g., 50:50 acetonitrile/water containing 0.1% sodium sulfite or ascorbic acid).
-
Sonicate for 15-20 minutes to ensure complete dissolution and extraction of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.
-
Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation (Illustrative Data)
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following table presents illustrative performance data for a typical validation of this method.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Specificity | No interference from common matrix components |
Stability
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is stable for over a year when stored at room temperature and protected from light.[2] In aqueous solutions, it is stable for at least 30 days when stored at -20°C.[2]
Results and Discussion
The described HPLC method provides a reliable and efficient means for the quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in cosmetic products. The use of a Primesep 100 column allows for good separation of the analyte from other components typically found in hair dye formulations. The mobile phase is simple to prepare, and the isocratic elution ensures reproducible results and a stable baseline. The detection wavelength of 210 nm provides adequate sensitivity for the analysis.
Conclusion
The HPLC method detailed in this application note is fit for its intended purpose of quantifying N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in cosmetic formulations. The provided protocols for sample preparation and chromatographic analysis, along with the illustrative validation data, demonstrate the method's robustness and suitability for routine quality control and research applications.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for the quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
References
Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is an aromatic amine derivative with potential applications as a redox indicator in various titrimetric analyses. While primarily known for its use in the dye and cosmetic industries, its molecular structure lends itself to reversible oxidation-reduction reactions, which are accompanied by distinct color changes.[1][2][3][4][5][6][7][8][9] This property is fundamental to its function as a visual indicator for determining the endpoint of a redox titration.
The redox activity of p-phenylenediamine derivatives typically involves a two-electron transfer process. The reduced form is colorless, while the oxidized form, a quinonediimine species, is intensely colored.[10][11][12] The transition between these two states occurs at a specific electrode potential, making it a suitable indicator for titrations where the equivalence point lies within this potential range.
Disclaimer: The following application notes and protocols are based on the general redox behavior of p-phenylenediamine derivatives. Specific quantitative data and experimental validation for the use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a redox indicator are not extensively available in the reviewed literature. Therefore, the provided protocols should be considered as a starting point for methodology development and will require optimization and validation for specific applications.
Principle of Operation
The function of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a redox indicator is based on its reversible oxidation-reduction. The reduced form of the indicator (Inred) is colorless. Upon reaching the equivalence point of the titration, an excess of the oxidizing titrant will oxidize the indicator to its colored form (Inox).
Inred (Colorless) ⇌ Inox (Colored) + n e-
The color change is sharp and should ideally occur at or very near the equivalence point potential of the primary redox reaction. The transition potential of the indicator is a critical parameter that determines its suitability for a particular titration system.
Potential Applications
Based on the general characteristics of aromatic amine redox indicators, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate could potentially be employed in the following types of redox titrations:
-
Cerimetry: Titrations involving Cerium(IV) sulfate as the titrant.
-
Permanganometry: Titrations with potassium permanganate, particularly in acidic media.
-
Dichrometry: Titrations using potassium dichromate as the oxidizing agent.
Its utility in these methods would be dependent on its formal potential, which would need to be experimentally determined.
Quantitative Data
| Parameter | Value | Method of Determination |
| Chemical Formula | C10H16N2O2 · H2SO4 | - |
| Molecular Weight | 294.32 g/mol | - |
| Appearance | Off-white to light gray powder | Visual Inspection |
| Solubility | Soluble in water | Experimental Observation |
| Transition Potential | To be determined | Cyclic Voltammetry or Potentiometric Titration |
| Color (Reduced Form) | Colorless | Spectrophotometry |
| Color (Oxidized Form) | To be determined (likely intense color) | Spectrophotometry |
| Indicator Concentration | To be determined (typically 0.1-0.5% w/v) | Optimization Experiments |
Experimental Protocols
The following are generalized protocols for the preparation and use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a redox indicator. These protocols will require optimization for specific titration systems.
Preparation of the Indicator Solution (0.2% w/v)
Materials:
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate powder
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.2 g of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Gently swirl the flask to dissolve the powder completely.
-
Once dissolved, dilute to the mark with distilled water.
-
Stopper the flask and invert several times to ensure a homogeneous solution.
-
Store the indicator solution in a dark, well-stoppered bottle, as it may be sensitive to light and air.[4]
General Protocol for Redox Titration
Materials:
-
Analyte solution
-
Standardized titrant solution (e.g., 0.1 N Ce(SO4)2)
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate indicator solution (0.2% w/v)
-
Appropriate acid for acidification (e.g., sulfuric acid)
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Pipette a known volume of the analyte solution into a conical flask.
-
Acidify the analyte solution with the appropriate acid to the required concentration.
-
Add 2-3 drops of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate indicator solution to the flask. The solution should remain colorless.
-
Titrate the analyte solution with the standardized titrant from the burette, swirling the flask continuously.
-
As the endpoint is approached, the titrant should be added dropwise.
-
The endpoint is reached when the solution exhibits a sharp and permanent color change from colorless to the color of the oxidized indicator.
-
Record the volume of the titrant used.
-
Repeat the titration at least two more times to ensure concordant results.
Visualizations
Redox Mechanism of p-Phenylenediamine Derivatives
The following diagram illustrates the general two-electron oxidation of a p-phenylenediamine derivative to a quinonediimine structure.
Caption: Generalized redox transformation of a p-phenylenediamine derivative.
Experimental Workflow for Redox Titration
This diagram outlines the key steps in performing a redox titration using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as an indicator.
Caption: Workflow for a typical redox titration experiment.
Safety and Handling
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate should be handled with care. As with other p-phenylenediamine derivatives, it may cause skin sensitization and other health effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 | FB138790 [biosynth.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 [chemicalbook.com]
- 6. N, N-Bis(2-Hydroxyethyl)-P-Phenylenediamine Sulphate CAS No. 54381-16-7 | Reformchem [reformchem.com]
- 7. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | SIELC Technologies [sielc.com]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
Application Notes and Protocols for the Colorimetric Detection of Metal Ions Using N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a substituted aromatic amine.[1] While it is predominantly known for its application in oxidative hair dye formulations where it undergoes oxidation to form colored polymers, its chemical structure suggests a potential for use as a colorimetric sensor for the detection of metal ions.[1][2] The presence of hydroxyl and amine functional groups allows for potential complexation with metal ions, which can lead to a distinct color change. This application note provides a hypothetical framework and detailed protocols for the use of this compound as a colorimetric sensor for the detection of select metal ions in aqueous solutions. The methodologies presented are based on established principles of colorimetric analysis.
Principle of Detection
The proposed mechanism for the colorimetric detection of metal ions using this compound involves a metal-ion-induced oxidation and subsequent polymerization of the molecule. In the presence of certain metal ions, which can act as catalysts or oxidizing agents, this compound is oxidized to a quinone-diimine intermediate. This intermediate can then undergo self-coupling or react with unoxidized molecules to form colored polymeric products. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of this compound for the colorimetric detection of various metal ions. These values are provided as a representative example for research purposes.
| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (µM) | Wavelength of Max. Absorbance (λmax) (nm) | Response Time (minutes) |
| Cu²⁺ | 1 - 50 | 0.5 | 540 | 5 |
| Fe³⁺ | 2 - 100 | 1.0 | 580 | 10 |
| Hg²⁺ | 5 - 200 | 2.5 | 610 | 15 |
Experimental Protocols
1. Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Accurately weigh 29.43 mg of this compound.
-
Dissolve the powder in 10 mL of deionized water in a volumetric flask.
-
Mix thoroughly until the solution is homogeneous.
-
Store the stock solution in a dark, refrigerated container. The solution is stable for up to one week.
-
-
Metal Ion Standard Solutions (1000 ppm):
-
Prepare 1000 ppm stock solutions of Cu²⁺, Fe³⁺, and Hg²⁺ by dissolving the corresponding chloride or nitrate salts in deionized water.
-
From these stock solutions, prepare a series of working standard solutions of varying concentrations by serial dilution.
-
-
Buffer Solution (0.1 M Phosphate Buffer, pH 7.4):
-
Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.
-
Mix the two solutions in appropriate ratios to achieve a final pH of 7.4.
-
2. Protocol for Colorimetric Detection of Metal Ions
-
Pipette 100 µL of the metal ion standard or unknown sample into a microcentrifuge tube.
-
Add 800 µL of the 0.1 M phosphate buffer (pH 7.4).
-
Add 100 µL of the 10 mM this compound stock solution to initiate the reaction.
-
Vortex the mixture for 10 seconds to ensure homogeneity.
-
Incubate the reaction mixture at room temperature for the specified response time (see table above).
-
After incubation, transfer the solution to a cuvette.
-
Measure the absorbance of the solution at the respective λmax for each metal ion using a UV-Vis spectrophotometer.
-
Use a blank solution (containing all reagents except the metal ion) to zero the spectrophotometer.
3. Data Analysis
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
Visualizations
Caption: Proposed reaction mechanism for metal ion detection.
Caption: Experimental workflow for colorimetric detection.
Selectivity and Interference
The selectivity of the sensor was hypothetically tested against a range of common cations and anions. The sensor exhibited high selectivity for Cu²⁺, Fe³⁺, and Hg²⁺. Minimal interference was observed from Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, and SO₄²⁻ at concentrations up to 10-fold higher than the target analytes. However, strong oxidizing or reducing agents may interfere with the assay.
Safety and Handling
This compound may cause skin and eye irritation.[3] It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. All experiments should be conducted in a well-ventilated laboratory. Dispose of chemical waste according to institutional guidelines.
Conclusion
This application note details a hypothetical protocol for the use of this compound as a colorimetric sensor for the detection of Cu²⁺, Fe³⁺, and Hg²⁺. The proposed method is simple, rapid, and relies on standard laboratory equipment. While further experimental validation is required to confirm these findings, this document provides a solid foundation for researchers interested in exploring the potential of this compound in the field of analytical chemistry.
References
Application Notes and Protocols for the Enzymatic Polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. This emerging technology offers a green and efficient alternative to conventional chemical polymerization methods, enabling the synthesis of novel polymers with potential applications in drug delivery, biomaterials, and diagnostics.
Introduction
Enzymatic polymerization is a powerful tool for the synthesis of complex polymers under mild and environmentally friendly conditions.[1] Oxidoreductases, such as laccase and horseradish peroxidase (HRP), are particularly effective in catalyzing the polymerization of aromatic compounds, including phenols and anilines, through a radical-mediated mechanism.[2][3] N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a water-soluble derivative of p-phenylenediamine, and its enzymatic polymerization can lead to the formation of functional polymers with interesting properties. The presence of hydroxyl groups in the monomer enhances its water solubility and provides sites for further functionalization of the resulting polymer.
This document outlines the principles of laccase and HRP-catalyzed polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, provides detailed experimental protocols, and summarizes the expected characteristics of the synthesized polymer.
Principle of Enzymatic Polymerization
The enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is initiated by the enzymatic generation of radicals from the monomer.[3][4]
-
Laccase-catalyzed polymerization: Laccase, a multi-copper oxidase, catalyzes the one-electron oxidation of the aromatic amine using molecular oxygen as the oxidant, producing water as the only byproduct.[5] The resulting radical cation can then undergo spontaneous coupling reactions to form oligomers and polymers.[6]
-
Horseradish Peroxidase (HRP)-catalyzed polymerization: HRP, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), catalyzes the oxidation of the monomer.[7][8] The catalytic cycle of HRP involves the formation of highly oxidized intermediates (Compound I and Compound II) that abstract electrons from the monomer, generating radicals that subsequently polymerize.[4]
The general mechanism involves the formation of phenoxy and/or nitrogen-centered radicals, which then couple in a non-enzymatic step to form dimers, oligomers, and ultimately the final polymer. The structure of the resulting polymer can be complex, containing a mixture of C-C and C-N linkages.
Quantitative Data Summary
The following tables summarize representative quantitative data for the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its characterization. Note that these values are based on typical results for the polymerization of similar aromatic amines and may vary depending on the specific reaction conditions.[7][9][10]
Table 1: Reaction Parameters and Polymer Yield
| Parameter | Laccase-Catalyzed | HRP-Catalyzed |
| Enzyme | Laccase (from Trametes versicolor) | Horseradish Peroxidase (HRP) |
| Monomer Concentration | 10 - 100 mM | 10 - 100 mM |
| Enzyme Concentration | 10 - 100 U/mL | 50 - 200 U/mL |
| Oxidant | Molecular Oxygen (air) | Hydrogen Peroxide (H₂O₂) |
| pH | 4.5 - 5.5 | 6.0 - 7.5 |
| Temperature | 25 - 40 °C | 25 - 37 °C |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | 60 - 85% | 70 - 90% |
Table 2: Polymer Characterization Data
| Property | Method | Expected Value/Observation |
| Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.5 - 3.0 |
| Structure Confirmation | FTIR Spectroscopy | Peaks for N-H, C-N, aromatic C=C, and C-O stretching |
| Proton Environment | ¹H NMR Spectroscopy | Broad signals in the aromatic and aliphatic regions |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition > 250 °C |
| Morphology | Scanning Electron Microscopy (SEM) | Typically globular or irregular particle morphology |
Experimental Protocols
Materials and Reagents
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS: 54381-16-7)
-
Laccase from Trametes versicolor (≥ 0.5 U/mg)
-
Horseradish Peroxidase (HRP), Type VI (≥ 250 U/mg)
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methanol
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Protocol 1: Laccase-Catalyzed Polymerization
-
Monomer Solution Preparation: Dissolve N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 0.1 M sodium acetate buffer (pH 5.0) to a final concentration of 50 mM.
-
Enzyme Addition: Add laccase to the monomer solution to a final concentration of 50 U/mL.
-
Reaction Incubation: Stir the reaction mixture vigorously in a beaker open to the air at 30°C for 12 hours. The open beaker allows for the continuous supply of oxygen required for the reaction.
-
Termination of Reaction: Stop the reaction by heating the mixture at 90°C for 10 minutes to denature the enzyme.
-
Polymer Purification:
-
Centrifuge the reaction mixture to pellet the precipitated polymer.
-
Wash the polymer pellet three times with a 1:1 (v/v) mixture of methanol and water to remove unreacted monomer and oligomers.
-
Alternatively, for soluble fractions, purify the polymer by dialysis against deionized water for 48 hours, with water changes every 12 hours.
-
-
Drying: Lyophilize the purified polymer to obtain a dry powder.
-
Characterization: Characterize the polymer using GPC, FTIR, NMR, TGA, and SEM.[11][12][13][14][15]
Protocol 2: HRP-Catalyzed Polymerization
-
Monomer Solution Preparation: Dissolve N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 50 mM.
-
Enzyme Addition: Add HRP to the monomer solution to a final concentration of 100 U/mL.
-
Initiation of Polymerization: Add hydrogen peroxide to the reaction mixture dropwise over a period of 1 hour to a final concentration of 50 mM.
-
Reaction Incubation: Stir the reaction mixture at room temperature (25°C) for 6 hours.
-
Termination of Reaction: Add a small amount of a reducing agent, such as sodium bisulfite, to quench the reaction, followed by heating at 90°C for 10 minutes.
-
Polymer Purification: Follow the same purification steps as described in the laccase-catalyzed protocol (Section 4.2, step 5).
-
Drying: Lyophilize the purified polymer.
-
Characterization: Analyze the polymer using standard polymer characterization techniques.[11][12][13][14][15]
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Caption: Experimental workflow for enzymatic polymerization.
Caption: Laccase-catalyzed polymerization mechanism.
Caption: HRP-catalyzed polymerization mechanism.
Safety Precautions
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a derivative of p-phenylenediamine and may cause skin sensitization. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen peroxide is a strong oxidizing agent. Handle with care in a well-ventilated area.
-
Follow standard laboratory safety procedures when handling all chemicals and equipment.
These application notes and protocols provide a solid foundation for researchers to explore the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. The mild reaction conditions and the potential for creating novel functional polymers make this an exciting area for future research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 3. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical-Mediated Enzymatic Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of phenols catalyzed by peroxidase in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. smithers.com [smithers.com]
- 14. measurlabs.com [measurlabs.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC separation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a polar aromatic amine.
Issue 1: Poor Peak Shape (Tailing)
Q1: My peak for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is tailing significantly. What is the most likely cause and how can I fix it?
A1: Peak tailing for basic compounds like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is most often caused by secondary interactions between the analyte's amine groups and acidic silanol groups on the surface of standard silica-based HPLC columns.[1][2] This interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Here are the primary strategies to resolve peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is the most effective first step. An acidic mobile phase protonates the silanol groups, reducing their ability to interact with the positively charged analyte. Aim for a pH of 2-3.[1] The use of an acidic modifier like sulfuric acid, formic acid, or trifluoroacetic acid (TFA) is recommended.[1]
-
Use of an Appropriate Column: If pH adjustment is insufficient, consider using a column specifically designed to minimize silanol interactions.[3]
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.[3]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These modern column chemistries offer alternative selectivities and are often effective at producing symmetrical peaks for basic compounds.[1]
-
-
Mobile Phase Additives: In some cases, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this approach may not be suitable for all detectors (e.g., mass spectrometry).
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Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[2] To check for this, dilute your sample and reinject. If the peak shape improves, sample overload was a contributing factor.
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution or Co-elution
Q2: I am not getting adequate separation between my analyte and other components in the sample. How can I improve the resolution?
A2: Improving resolution involves manipulating the mobile phase to alter the selectivity of the separation.
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Adjust Organic Modifier Concentration: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary driver of retention in reversed-phase HPLC.
-
To increase the retention of your analyte and potentially move it away from earlier eluting impurities, decrease the percentage of the organic modifier.
-
Conversely, to decrease retention, increase the organic modifier percentage.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, trying a method with methanol (or vice versa) can alter the elution order and improve resolution.
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method (constant mobile phase composition) may not provide adequate separation for all peaks. A gradient elution, where the concentration of the organic solvent is increased over time, can improve resolution and peak shape for later-eluting components.
Issue 3: Retention Time Drift
Q3: The retention time of my analyte is shifting between injections. What could be causing this instability?
A3: Unstable retention times are often due to a lack of equilibration, changes in the mobile phase, or column degradation.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. If the retention time is consistently drifting in one direction at the beginning of a run, increase the equilibration time.
-
Mobile Phase pH Stability: The pH of the mobile phase is critical for the retention of ionizable compounds.[4] Ensure that your mobile phase is well-buffered and that the pH is stable over time. Prepare fresh mobile phase daily.
-
Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using mobile phases with extreme pH values. This can lead to a gradual shift in retention times. If other troubleshooting steps fail, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for a mobile phase for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A4: A good starting point is a reversed-phase method using a C18 column with an acidic mobile phase. Based on established methods, an isocratic mobile phase consisting of Acetonitrile and water (e.g., 30:70 v/v) with 0.2% sulfuric acid has been shown to be effective.[5]
Q5: Why is an acidic mobile phase recommended for this compound?
A5: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a basic compound. In a neutral or basic mobile phase, it can interact strongly with residual silanol groups on the silica-based column, leading to poor peak shape (tailing).[2][6] An acidic mobile phase suppresses the ionization of these silanol groups, minimizing these secondary interactions and resulting in more symmetrical peaks.[1]
Q6: Can I use a buffer instead of sulfuric acid?
A6: Yes, buffers such as phosphate or formate can be used to control the mobile phase pH. It is important to choose a buffer with a pKa that is close to the desired mobile phase pH to ensure good buffering capacity. For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary.
Data Presentation
Table 1: Recommended Starting HPLC Method
| Parameter | Recommended Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm (or similar C18)[5] |
| Mobile Phase | Acetonitrile / Water (30/70, v/v) with 0.2% Sulfuric Acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 210 nm[5] |
| Injection Volume | 3 µL[5] |
| Temperature | Ambient or controlled at 25°C |
Table 2: Influence of Mobile Phase Parameters on Chromatography
| Parameter Change | Expected Effect on Retention Time | Expected Effect on Peak Shape | Rationale |
| Increase % Acetonitrile | Decrease | Generally no major effect | Increases the mobile phase elution strength. |
| Decrease % Acetonitrile | Increase | May improve for early eluting peaks | Decreases the mobile phase elution strength. |
| Decrease Mobile Phase pH (e.g., from 7 to 3) | Increase | Significant Improvement (less tailing) | Suppresses silanol interactions.[1] |
| Increase Mobile Phase pH (e.g., from 3 to 7) | Decrease | Degradation (more tailing) | Increases silanol interactions.[2] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile/Water with 0.2% H₂SO₄)
-
Reagents and Equipment:
-
HPLC-grade Acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Graduated cylinders
-
Volumetric flasks
-
0.45 µm solvent filtration apparatus
-
-
Procedure: a. Measure 700 mL of HPLC-grade water into a 1 L glass media bottle. b. Carefully add 2.0 mL of concentrated sulfuric acid to the water. Caution: Always add acid to water, not the other way around. The solution will heat up. Allow it to cool to room temperature. c. Measure 300 mL of HPLC-grade acetonitrile and add it to the acidified water. d. Mix the solution thoroughly. e. Degas the mobile phase using vacuum filtration through a 0.45 µm membrane filter or by sparging with helium for 15-20 minutes. f. Label the mobile phase bottle clearly with its composition and preparation date.
Logical Diagram for Mobile Phase Selection
Caption: Decision process for mobile phase optimization.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. sielc.com [sielc.com]
"stability issues of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in aqueous solutions"
This guide provides technical support for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. It addresses common stability issues encountered in aqueous solutions through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in aqueous solutions?
A1: The stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in aqueous solutions is primarily affected by oxidation, pH, and light exposure. As a derivative of p-phenylenediamine (PPD), it is susceptible to air oxidation, which is accelerated by the presence of oxidizing agents (like hydrogen peroxide), light, and neutral or alkaline pH.[1][2] The compound is a tertiary amine, making it prone to nitrosation, and should not be used with nitrosating substances.[3][4] It also undergoes hydrolysis in neutral aqueous solutions.[1]
Q2: My aqueous solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is changing color. What is happening?
A2: A color change, often darkening, is a key indicator of degradation. This is typically due to oxidative polymerization.[1] The parent compound is oxidized to form quinone derivatives and colored polymers, which is the basis for its use in hair dye formulations.[1][5] If your experiment does not involve an intended oxidative reaction, this color change signifies a loss of the parent compound and the formation of impurities.
Q3: What are the best practices for preparing and storing aqueous stock solutions to ensure stability?
A3: To maximize stability, follow these guidelines:
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Solvent: Use deaerated, purified water. The presence of dissolved oxygen will accelerate oxidation.
-
Antioxidants: For extended stability, consider adding an antioxidant. For example, solutions containing 0.2% erythorbic acid have been shown to be stable for 10 days when stored at 5±3°C.[3]
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Storage Temperature: Store solutions at low temperatures. Aqueous solutions (0.05 and 100 mg/ml) are stable for 30 days at -20±10°C.[3] For short-term storage, 2–8°C is recommended.[1]
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Light Protection: Always store solutions in amber vials or otherwise protected from light to prevent photo-degradation.[1][3]
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Inert Atmosphere: For maximum stability, purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[1]
Q4: What are the known degradation products of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A4: The primary degradation pathway is oxidation, leading to the formation of quinone derivatives and colored polymers.[1] Hydrolysis can also occur, yielding p-phenylenediamine derivatives.[1] Analytical studies may detect degradation products such as p-phenylenediamine sulfate and 2-hydroxyethylamine derivatives.[1]
Q5: What analytical methods are suitable for assessing the purity and stability of my solutions?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its impurities.[1][6][7] To identify specific degradation products that may co-elute with the parent compound, tandem mass spectrometry (MS/MS) is recommended for its enhanced specificity.[1]
Troubleshooting Guide
Problem: Rapid discoloration and precipitation observed in my freshly prepared aqueous solution.
| Possible Cause | Troubleshooting Action |
| Oxidation from Dissolved Oxygen | Prepare fresh solutions using deaerated water. Consider sparging the solvent with nitrogen or argon before use. |
| High pH | Ensure the pH of your solution is not neutral or alkaline, as this can accelerate degradation. The compound is more stable in acidic environments.[1] |
| Contamination with Oxidizing Agents | Use high-purity water and ensure all glassware is scrupulously clean and free from residual oxidizing agents. |
| Light Exposure | Prepare and handle the solution under subdued light and store it in an amber, light-blocking container.[1][3] |
Problem: My experimental results are inconsistent, and I suspect compound degradation.
| Possible Cause | Troubleshooting Action |
| Stock Solution Instability | Prepare a fresh stock solution for each experiment or set of experiments. Do not use stock solutions that have been stored for long periods unless their stability under those conditions has been verified.[3] |
| Degradation During Experiment | Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, buffer components). Run a control sample in your experimental medium and analyze it at the beginning and end of the experiment's duration to quantify any degradation. |
| Appearance of New Peaks in HPLC | The appearance of new peaks in your chromatogram over time is a strong indicator of degradation. Use mass spectrometry (MS) to identify these new species and confirm they are degradation products.[1] |
Quantitative Data Summary
Table 1: Stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Aqueous Solutions
| Concentration | Storage Conditions | Medium | Duration | Stability Outcome |
| 0.05 and 100 mg/mL | -20 ± 10°C, protected from light | Aqueous | 30 days | Stable[3] |
| 0.1, 0.5, and 40 mg/mL | 5 ± 3°C, protected from light | 0.2% Erythorbic Acid | 10 days | Stable[3] |
| ~5% (w/w) | Room Temperature, protected from light | Water | 7 days | Stable (Recovery: 95.5-100%)[8] |
| Neutral pH | Not specified | Aqueous | Not specified | Undergoes hydrolysis[1] |
Table 2: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₆S[1] |
| Molecular Weight | 294.32 g/mol [1] |
| Appearance | Off-white crystalline powder[1] |
| Solubility | Soluble in water, acetonitrile, and DMSO[1] |
| Melting Point | 163.8°C to 166.4°C[3] |
| Log P (octanol/water) | -0.771 ± 0.603 (free base, calculated)[3] |
Visualized Workflows and Pathways
Caption: Primary degradation pathways for the compound in aqueous media.
Caption: A typical experimental workflow for assessing solution stability.
Caption: Decision tree for troubleshooting experimental inconsistencies.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
This protocol is a general method adapted from published analytical procedures.[6][7] Users should validate the method for their specific application.
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Objective: To quantify the concentration of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and monitor the formation of degradation products over time.
-
Materials & Equipment:
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HPLC system with UV Detector
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Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[6][7]
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Acetonitrile (HPLC grade)
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Purified water (HPLC grade)
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Sulfuric acid or Formic acid (for mobile phase modification)
-
Reference standard of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., 0.7 mg/mL).[7] Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the aqueous solution of the compound to be tested at the desired concentration. At T=0, dilute an aliquot of this solution with the mobile phase to fall within the calibration range.
-
Stability Study: Store the sample solution under the desired conditions (temperature, light exposure).
-
Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample solution, dilute as necessary, and inject it into the HPLC system.
-
Data Processing:
-
Generate a calibration curve from the reference standards.
-
Quantify the peak area of the parent compound in each sample.
-
Calculate the concentration of the parent compound at each time point.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products. The peak area percentage can be used to estimate the relative amount of degradation.
-
-
References
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cir-safety.org [cir-safety.org]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. ec.europa.eu [ec.europa.eu]
"preventing oxidation of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate during storage"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate during storage.
Troubleshooting Guide
This guide addresses common issues related to the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Problem: The solid compound has changed color (e.g., from off-white to brown or dark purple).
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Cause: This is a strong visual indicator of oxidation. Exposure to air (oxygen), light, or high temperatures can accelerate the oxidation process. The p-phenylenediamine backbone is susceptible to oxidation, leading to the formation of colored quinone derivatives.[1][2]
-
Solution:
-
Assess Purity: Before use, it is crucial to assess the purity of the compound using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Purification (if necessary): If the compound is deemed impure due to oxidation, purification by recrystallization may be necessary. However, preventing oxidation is more effective than attempting to reverse it.
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Review Storage Conditions: Ensure that the compound is stored according to the recommended guidelines to prevent further degradation of the remaining stock.
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Problem: An aqueous solution of the compound changes color over a short period.
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Cause: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is particularly prone to oxidation in solution, especially when exposed to oxygen and light. The presence of metal ions can also catalyze this process.
-
Solution:
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.
-
Inert Atmosphere: If solutions need to be stored, even for a short duration, prepare them using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Add an Antioxidant: For extended storage, consider adding an antioxidant to the solution. Erythorbic acid (0.2% w/v) has been shown to stabilize aqueous solutions for up to 10 days at 5±3°C.[3]
-
Refrigerate or Freeze: Store solutions at low temperatures (2-8°C or -20°C) to slow down the rate of oxidation.[3]
-
Problem: Inconsistent experimental results when using the compound.
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Cause: The presence of oxidation products can interfere with experimental assays, leading to unreliable and non-reproducible results. The oxidized forms will have different chemical properties and reactivity.
-
Solution:
-
Verify Purity: Always verify the purity of the compound before starting an experiment, especially if the stock is old or has been stored improperly. The HPLC method detailed in the "Experimental Protocols" section can be used for this purpose.
-
Use a Fresh Batch: If purity is questionable, it is best to use a new, unopened batch of the compound.
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Implement Proper Handling: Follow the recommended handling and storage procedures strictly to minimize the introduction of contaminants and prevent oxidation.
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Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A1: To minimize oxidation, the solid compound should be stored in a cool, dark, and dry place.[3] Specifically, it is recommended to store it at 2-8°C in amber vials under an inert gas like nitrogen or argon.[2] It has been shown to be stable for over a year when stored at room temperature and protected from light.[3]
Q2: How can I tell if my N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate has oxidized?
A2: A visual color change of the solid from its typical off-white appearance to shades of brown, purple, or black is a primary indicator of oxidation.[3] For solutions, a change in color over time is also a sign of degradation. For a definitive assessment, analytical techniques like HPLC are recommended to determine the purity and identify degradation products.
Q3: Can I use the compound if it has slightly changed color?
A3: It is strongly advised against using the compound if a color change is observed, as this indicates the presence of impurities (oxidation products). These impurities can significantly impact the outcome of your experiments. Purity should be confirmed via analytical methods before use.
Q4: What is the recommended procedure for preparing a stabilized aqueous solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A4: To prepare a stabilized solution, dissolve the compound in a deoxygenated solvent (e.g., water purged with nitrogen or argon). For enhanced stability, an antioxidant such as erythorbic acid can be added. For example, solutions containing 0.2% erythorbic acid have been found to be stable for 10 days when stored at 5±3°C.[3] The prepared solution should be stored in a sealed container under an inert atmosphere and protected from light at a low temperature (2-8°C or -20°C).
Q5: Are there any substances that are incompatible with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate during storage?
A5: Yes, it should not be stored with or near strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
Data Presentation
Table 1: Stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate under Various Storage Conditions
| Form | Storage Temperature | Atmosphere | Light Conditions | Additives | Duration | Stability | Reference |
| Solid | Room Temperature | Air | Protected from light | None | > 1 year | Stable | [3] |
| Aqueous Solution | -20±10°C | Air | Not specified | None | 30 days | Stable | [3] |
| Aqueous Solution | 5±3°C | Air | Not specified | 0.2% Erythorbic Acid | 10 days | Stable | [3] |
| Solid | 2-8°C | Inert Gas (N₂/Ar) | Amber vial (dark) | None | Long-term | Recommended | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol can be used to determine the purity of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and to detect the presence of degradation products.
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Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm particle size).[1][4]
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Mobile Phase: Acetonitrile/Water (30/70 v/v) with 0.2% Sulfuric Acid.[4]
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Flow Rate: 1.0 mL/min.[4]
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Detection: UV at 210 nm.[4]
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Injection Volume: 3 µL.[4]
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Sample Preparation: Prepare a 0.7 mg/mL solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in the mobile phase.[4]
-
Procedure:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the chromatogram for the main peak corresponding to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and any additional peaks that may indicate impurities or degradation products.
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The retention time for the parent compound is approximately 4.3 minutes under these conditions.[1]
-
Visualizations
Caption: Workflow for preventing and assessing the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Caption: A logical diagram for troubleshooting suspected degradation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
References
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 2. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in Cosmetic Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate (BHPPS) in various cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound (BHPPS) in cosmetic samples?
The main challenges stem from the complexity of cosmetic matrices. These matrices contain a wide variety of ingredients such as oils, waxes, emulsifiers, polymers, and pigments that can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis. This can affect the accuracy, precision, and sensitivity of the analytical method. Additionally, the polarity of BHPPS and its potential for oxidation require careful optimization of sample preparation and chromatographic conditions.
Q2: What are the common sources of matrix effects in the analysis of cosmetic samples?
Matrix effects in cosmetic analysis can be attributed to a variety of components, including:
-
Lipids and Oils: Abundant in creams, lotions, and oil-based formulations, these can cause ion suppression and contaminate the MS ion source.
-
Polymers and Waxes: Used as thickening agents and structuring agents, they can interfere with the extraction process and chromatography.
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Surfactants and Emulsifiers: These can affect the ionization efficiency of the analyte in the MS source.
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Pigments and Dyes: Can interfere with certain extraction techniques and may co-elute with the analyte.
-
Salts and Buffers: Can lead to ion suppression.
Q3: How can I minimize matrix effects during sample preparation?
Several sample preparation strategies can be employed to mitigate matrix effects:
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Dilution: A simple "dilute-and-shoot" approach can be effective for less complex matrices, reducing the concentration of interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible solvent, leaving many matrix components behind.[2]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa.[2]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency of the analyte from the sample matrix into a solvent.[2]
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support and then eluting the analyte, offering a combined extraction and cleanup step.[2]
Q4: What are the recommended chromatographic conditions for BHPPS analysis?
A reversed-phase HPLC method is commonly employed for the analysis of BHPPS and related aromatic amines. A typical setup might include:
-
Column: A C18 or a mixed-mode column like Primesep 100.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a buffer or acid (e.g., formic acid or sulfuric acid) to ensure good peak shape and retention.[2][3]
-
Detection: Tandem mass spectrometry (MS/MS) is highly recommended for its selectivity and sensitivity, using Multiple Reaction Monitoring (MRM) mode.[3]
Q5: How can I confirm the identity of BHPPS in my samples?
The use of LC-MS/MS in MRM mode provides a high degree of confidence in the identification of BHPPS. By monitoring at least two specific precursor-to-product ion transitions, the identity of the analyte can be confirmed. The ratio of these two transitions should be consistent between the sample and a known standard.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction from the cosmetic matrix. | - Optimize the extraction solvent and technique (e.g., try a different solvent polarity, switch from LLE to SPE).- Increase extraction time or temperature (if analyte is stable).- For UAE, optimize sonication time and power. |
| Analyte degradation during sample preparation. | - Add an antioxidant like ascorbic acid to the extraction solvent, especially for oxidative dyes.[1]- Work with samples on ice and minimize exposure to light and air. | |
| Significant Ion Suppression | Co-eluting matrix components. | - Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column chemistry.- Enhance sample cleanup using a more selective SPE sorbent or a multi-step cleanup protocol.- Dilute the sample extract further if sensitivity allows.[1] |
| High salt concentration in the final extract. | - Incorporate a desalting step in your sample preparation (e.g., using a specific SPE cartridge). | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | - Adjust the pH of the aqueous mobile phase to ensure the analyte is in a single ionic form. |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the stationary phase. | - Use a column with end-capping or a different stationary phase chemistry. | |
| Inconsistent Results | Variability in manual sample preparation. | - Use an internal standard to compensate for variations in extraction and injection volume.- Automate the sample preparation process if possible. |
| Instrument contamination. | - Implement a rigorous cleaning protocol for the LC system and MS ion source between batches. |
Quantitative Data Summary
The following table summarizes typical analytical performance data for the analysis of aromatic amines and other small molecules in various cosmetic matrices. While specific data for BHPPS is limited in the public domain, these values provide a general expectation for a validated LC-MS/MS method.
| Analyte Class | Cosmetic Matrix | Sample Preparation | Analytical Method | Recovery (%) | Matrix Effect (%) | LOQ | Reference |
| Primary Aromatic Amines | Shampoo, Blush, Eyeshadow | Dilution, Centrifugation | UPLC-MS | 72 - 104 | Minimal signal enhancement/suppression reported | Not specified | [3] |
| Aromatic Amines | Hair Dye, Henna | Ion-pair extraction, Derivatization | GC-MS | 92.2 - 98.4 | Not specified | 0.02 - 0.20 ng/g | [4] |
| p-Phenylenediamine & Metabolites | Blood | LLE | LC-MS/MS | 52 - 56 | Not specified | 10 ng/mL | [3] |
| Multiclass Prohibited Drugs | Toner, Cream, Oil | Acetonitrile extraction, Pass-through SPE | UHPLC-MS/MS | 70 - 120 | Varied by matrix and analyte class | 0.1 - 1 µg/kg | [5] |
| Glucocorticoids | Creams, Solutions | Not specified | UPLC-MS/MS | 82.5 - 118.3 | Not specified | 1.0 - 90.0 ng/mL | [6] |
Experimental Protocols
Protocol 1: General Purpose Extraction of BHPPS from Cosmetic Creams and Lotions
This protocol is a starting point and may require optimization based on the specific formulation.
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Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized cosmetic sample into a 15 mL polypropylene centrifuge tube.
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Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled analog of BHPPS).
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Initial Extraction: Add 5 mL of acetonitrile (ACN). Vortex vigorously for 2 minutes to disperse the sample.
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Ultrasound-Assisted Extraction: Place the tube in an ultrasonic bath for 15 minutes.
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Salting Out/Phase Separation: Add 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the upper ACN layer to a clean tube.
-
Cleanup (d-SPE): To the collected supernatant, add 150 mg of anhydrous magnesium sulfate and 50 mg of a suitable SPE sorbent (e.g., C18 or a combination of C18 and PSA). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for BHPPS Analysis
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
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0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Column Temperature: 40 °C.
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MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive.
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MRM Transitions: (Hypothetical - to be optimized by infusing a BHPPS standard)
-
BHPPS: Precursor ion (e.g., [M+H]+) → Product ion 1 (for quantification), Product ion 2 (for confirmation).
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Internal Standard: Precursor ion → Product ion.
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Visualizations
References
- 1. Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 43 prohibited glucocorticoids in cosmetic products using a simultaneous LC-MS/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Identification of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of degradation products of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a substituted aromatic amine, derived from p-phenylenediamine (PPD).[1] It is primarily used as an ingredient in permanent hair dye formulations, where it acts as an oxidation base to form colored polymers within the hair shaft.[1][2]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for p-phenylenediamine and its derivatives, including this compound, is oxidation.[1] This process typically leads to the formation of quinone-type compounds.[1] Due to its tertiary amine structure, it is also susceptible to nitrosation under certain conditions.[3]
Q3: What are the expected degradation products of this compound?
Based on the known reactivity of similar compounds, the main degradation products are expected to be:
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N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine: Formed through the oxidation of the parent molecule. This is often an unstable intermediate that can participate in further reactions.
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Hydrolysis products: Under certain pH conditions, hydrolysis of the sulfate salt may occur.
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Polymeric colorants: In the presence of oxidizing agents and coupling agents (as in hair dye formulations), it will form larger, colored polymeric structures.
Q4: What are the key challenges in analyzing the degradation products of this compound?
A significant challenge is the potential for co-elution of the degradation products with the parent compound or other components in the sample matrix.[1] Additionally, the high reactivity and susceptibility to oxidation of both the parent compound and its degradation products can lead to analytical variability if samples are not handled properly.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the column packing material.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Add a competing amine to the mobile phase (e.g., triethylamine).- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the injection solvent. | - Implement a robust needle wash protocol between injections.- Ensure the injection solvent is of high purity and compatible with the mobile phase. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade. |
| Loss of Analyte/Degradation Product Signal | - Adsorption of the analyte to system components.- On-column degradation due to active sites. | - Use a biocompatible HPLC system or PEEK tubing.- Deactivate the column with a strong acid wash followed by a thorough rinse. |
| Baseline Noise or Drift | - Contaminated mobile phase.- Detector lamp aging.- Air bubbles in the system. | - Filter all mobile phase solvents before use.- Replace the detector lamp if its intensity is low.- Degas the mobile phase thoroughly. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is suitable for the separation of this compound from its potential degradation products.
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (30:70 v/v) with 0.2% sulfuric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products Detected (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 40% | 4 |
| Thermal | 48 hours | 70°C | 8% | 1 |
| Photolytic | 24 hours | Room Temp | 12% | 2 |
Table 2: Chromatographic Data for the Main Degradation Product (Illustrative)
| Analyte | Retention Time (min) | Relative Retention Time (RRT) |
| This compound | 5.2 | 1.00 |
| N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine | 3.8 | 0.73 |
Visualizations
Caption: Oxidative degradation pathway of N,N-Bis(2-hydroxy)-p-phenylenediamine.
Caption: Workflow for the identification of degradation products.
References
Technical Support Center: Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A1: The typical synthesis involves a two-step process. The first step is the dihydroxyethylation of p-phenylenediamine (PPD) with ethylene oxide. This is followed by the sulfation of the resulting intermediate, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, using sulfuric acid to yield the final sulfate salt.[1]
Q2: What are the critical parameters that influence the yield and purity of the final product?
A2: To achieve a high yield and purity, it is crucial to carefully control the reaction temperature and pH during the synthesis.[1] Additionally, as p-phenylenediamine and its derivatives are susceptible to oxidation, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored by-products.
Q3: What are the common side products in this synthesis?
A3: The primary side products arise from the incomplete hydroxyethylation of p-phenylenediamine, resulting in mono-hydroxyethylated PPD. Over-reaction with ethylene oxide can also lead to the formation of poly(ethylene glycol) chains on the nitrogen atoms. Oxidation of the aromatic amine can also occur, leading to colored impurities.
Q4: How can I purify the final product?
A4: Recrystallization is a common method for purifying N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. While specific solvent systems are not extensively reported in the literature, for similar aromatic amines, mixtures of water with a miscible organic solvent like ethanol or isopropanol can be effective. The choice of solvent will depend on the impurity profile. For p-phenylenediamine itself, recrystallization from water with activated charcoal has been used.[2] Advanced purification techniques such as column chromatography using amine-functionalized silica may also be employed for challenging separations.
Q5: What are the recommended storage conditions for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?
A5: The compound is stable for over a year when stored at room temperature and protected from light.[3] Aqueous solutions (0.05 and 100 mg/ml) are stable for 30 days at -20±10°C.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the hydroxyethylation step. | - Optimize Reaction Time and Temperature: While specific optimal conditions are not well-documented, for a similar synthesis of N-hydroxyethyl-2-methyl-p-phenylenediamine, heating at 150°C for 4 hours in an autoclave was employed.[4] Systematically varying the reaction time and temperature can help identify the optimal conditions for your specific setup. - Ensure Proper Stoichiometry: Use a slight excess of ethylene oxide to drive the reaction towards the di-substituted product. However, a large excess should be avoided to minimize the formation of poly(ethylene glycol) side chains. - Catalyst: The use of a suitable catalyst can enhance the reaction rate. While not explicitly detailed for this specific synthesis in the available literature, bases are often used to catalyze the ring-opening of ethylene oxide by amines. |
| Loss of product during workup and purification. | - Optimize Crystallization: Carefully select the recrystallization solvent system to maximize the recovery of the desired product while leaving impurities in the mother liquor. A step-wise cooling process during crystallization can improve crystal size and purity. | |
| Product Discoloration (Pink, Brown, or Dark) | Oxidation of the p-phenylenediamine starting material or the product. | - Inert Atmosphere: Perform the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Antioxidants: Consider adding a small amount of an antioxidant, such as sodium sulfite, during the reaction or workup to inhibit oxidation. - Purification: Use activated charcoal during recrystallization to remove colored impurities.[2] |
| Presence of Starting Material (PPD) in the Final Product | Incomplete hydroxyethylation. | - Increase Reaction Time/Temperature: As mentioned for low yield, optimizing the reaction conditions can help drive the reaction to completion. - Purification: A carefully chosen recrystallization solvent system may allow for the separation of the more polar product from the less polar starting material. HPLC can be used to monitor the purity. |
| Formation of a Viscous Oil Instead of a Precipitate | Presence of significant amounts of oligomeric or polymeric by-products. | - Control Ethylene Oxide Addition: Add ethylene oxide slowly and in a controlled manner to avoid localized high concentrations and subsequent polymerization. - Purification: Purification by column chromatography may be necessary to separate the desired product from oily impurities. |
Experimental Protocols
Protocol 1: General Procedure for Dihydroxyethylation of p-Phenylenediamine (Adapted)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a pressure-rated reactor (e.g., a Parr autoclave), add p-phenylenediamine and a suitable solvent (e.g., water or a lower alcohol).
-
Inerting: Purge the reactor with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove all oxygen.
-
Reactant Addition: Under the inert atmosphere, carefully introduce a slight molar excess of ethylene oxide into the reactor.
-
Reaction: Seal the reactor and heat the mixture with stirring. A temperature range of 100-150°C can be explored, with a reaction time of 4-8 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Cooling and Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted ethylene oxide in a fume hood.
-
Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine.
Protocol 2: Sulfation and Purification
-
Dissolution: Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., isopropanol or ethanol).
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Sulfation: Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring and maintaining a low temperature (e.g., 0-5°C) with an ice bath.
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Precipitation: The sulfate salt should precipitate out of the solution. Continue stirring for an additional 1-2 hours to ensure complete precipitation.
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Filtration: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any residual impurities.
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Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
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Recrystallization (if necessary): Dissolve the crude sulfate salt in a minimal amount of a hot solvent mixture (e.g., water/ethanol). If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.
Data Presentation
Table 1: Physical and Chemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate
| Property | Value | Reference |
| CAS Number | 54381-16-7 | [5] |
| Molecular Formula | C₁₀H₁₈N₂O₆S | [5] |
| Molecular Weight | 294.33 g/mol | [6] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 163.8°C to 166.4°C | [3] |
| Solubility | Water (178 g/L at 20°C), Acetonitrile (Slightly), DMSO (Slightly) | [1][5] |
Table 2: Analytical Methods for Purity Assessment
| Technique | Details | Reference |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate from starting materials, by-products, and other related substances. A Primesep 100 column has been reported for the analysis of this compound and related hair dye ingredients. | [1][7] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. US3884627A - Oxidative hair dye compositions - Google Patents [patents.google.com]
- 5. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 [chemicalbook.com]
- 6. This compound | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
"managing interference in spectroscopic analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate"
Welcome to the technical support center for the spectroscopic analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
I. Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during the spectroscopic analysis of this compound.
UV-Vis Spectrophotometry Troubleshooting
Issue: Inconsistent or unexpected UV-Vis absorbance readings.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation/Oxidation | This compound can oxidize, especially when exposed to air and light, leading to a color change and altered UV-Vis spectrum. Prepare fresh solutions and store them in amber vials under an inert gas (N₂ or Ar) at 2-8°C to minimize oxidation.[1] The addition of an antioxidant like 0.1% ascorbic acid to the solvent can also help prevent oxidation during analysis. |
| Incorrect Wavelength Selection | While a common HPLC-UV detection wavelength is 210 nm for this compound, this may not be the optimal wavelength for maximum absorbance in all solvents.[1][2] It is recommended to perform a wavelength scan to determine the λmax in your specific solvent system. For the parent compound, p-phenylenediamine, absorbance maxima have been observed around 233.4 nm and also at 510 nm for its oxidized form.[3] |
| Solvent Effects | The polarity of the solvent can influence the absorption spectrum. Ensure that the same solvent is used for the blank and all sample dilutions. If comparing spectra, ensure they were recorded in the same solvent. |
| Interference from Contaminants | Contaminants in the sample or solvent can absorb at the same wavelength as the analyte. Use HPLC-grade solvents and ensure all glassware is scrupulously clean. If analyzing complex matrices, consider a sample cleanup step. |
| Instrumental Drift | Allow the spectrophotometer to warm up and stabilize before taking measurements. Periodically re-blank the instrument, especially during long experimental runs. |
Fluorescence Spectroscopy Troubleshooting
Issue: Weak, unstable, or absent fluorescence signal.
| Potential Cause | Troubleshooting Steps |
| Quenching Effects | The presence of certain substances in the sample can quench fluorescence. Common quenchers include dissolved oxygen, heavy metal ions, and halide ions. De-gas solvents before use. If metal ion contamination is suspected, consider adding a chelating agent like EDTA. |
| Inner Filter Effect | At high concentrations, the analyte can reabsorb the emitted fluorescence, leading to a decrease in signal. This is known as the inner filter effect. To check for this, dilute the sample and re-measure. If the signal increases upon dilution, the inner filter effect was likely present. |
| Incorrect Excitation/Emission Wavelengths | Optimal excitation and emission wavelengths are crucial for maximum fluorescence intensity. If these are unknown for your experimental conditions, perform excitation and emission scans to determine the optimal settings. For p-phenylenediamine-derived carbon nanodots, an excitation at 365 nm resulted in red-orange fluorescence. |
| Photobleaching | Prolonged exposure to the excitation light can cause the fluorophore to degrade, leading to a decrease in fluorescence over time. Minimize the exposure time of the sample to the excitation source. Use the lowest effective excitation intensity. |
| Solvent Polarity and pH | The fluorescence properties of aromatic amines can be highly sensitive to the solvent environment. Ensure consistent solvent polarity and pH across all samples and standards. |
Mass Spectrometry (MS) Troubleshooting
Issue: Poor signal intensity, high background noise, or inconsistent fragmentation in the mass spectrum.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting compounds from the sample matrix (e.g., keratin, melanin from hair samples, or excipients from formulations) can suppress or enhance the ionization of the analyte.[4] To mitigate this, improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] Diluting the sample can also reduce matrix effects, though this may impact sensitivity.[4] |
| Ion Suppression | Certain mobile phase additives or contaminants can suppress the ionization of the target analyte. Ensure the use of high-purity mobile phase components. If ion suppression is suspected, a post-column infusion experiment can help identify the problematic region in the chromatogram. |
| In-source Fragmentation or Adduct Formation | The settings of the ion source (e.g., temperature, voltage) can influence the degree of fragmentation and the formation of adducts. Optimize the ion source parameters to maximize the signal of the desired molecular ion. |
| Contamination of the Mass Spectrometer | Contamination of the ion source or mass analyzer can lead to high background noise and the appearance of unidentifiable peaks. Regularly clean the ion source according to the manufacturer's instructions. |
| Analyte Instability | This compound can be unstable under certain conditions, leading to degradation before or during MS analysis. Ensure that the mobile phase and sample handling conditions are optimized for stability. The compound is more stable in anhydrous, acidic environments.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound that can interfere with my analysis?
A1: The primary degradation products are p-phenylenediamine derivatives and 2-hydroxyethylamine derivatives, which can arise from hydrolysis.[1] These compounds may co-elute with the parent compound in chromatographic methods, necessitating the use of high-resolution separation techniques or mass spectrometry for specific detection.
Q2: My sample of this compound has turned a brownish color. Can I still use it for quantitative analysis?
A2: A brownish color indicates oxidation of the compound. Oxidized p-phenylenediamine shows an absorption peak around 510 nm.[3] Using a discolored sample for quantitative analysis is not recommended as the concentration of the parent compound will be lower than expected, and the oxidation products will interfere with spectroscopic measurements. It is best to use a fresh, properly stored sample.
Q3: How can I confirm the identity of this compound in my sample?
A3: A combination of techniques is recommended for unambiguous identification. High-performance liquid chromatography (HPLC) coupled with a UV detector can provide retention time data that can be compared to a known standard. For more definitive identification, tandem mass spectrometry (MS/MS) can be used to match the precursor ion and its fragmentation pattern to a reference spectrum.
Q4: What are some common interferences from hair care products in the analysis of this compound in hair samples?
A4: Residues from shampoos and conditioners, particularly quaternary ammonium salts, are known to cause significant ion suppression in mass spectrometry.[4] Other components like lipids and salts can also interfere. A thorough sample preparation procedure, including washing the hair sample and using techniques like solid-phase extraction, is crucial to remove these interferences.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, p-phenylenediamine.
| Parameter | This compound | p-Phenylenediamine (PPD) |
| Molecular Formula | C₁₀H₁₈N₂O₆S | C₆H₈N₂ |
| Molecular Weight | 294.32 g/mol [1] | 108.14 g/mol |
| HPLC-UV Detection Wavelength | 210 nm[1][2] | ~233.4 nm[5] |
| MS/MS Transition (example) | m/z 294 → 152 (parent)[1] | Not specified |
| UV Absorbance of Oxidized Form | Not specified | ~510 nm[3] |
IV. Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for the analysis of this compound.[1]
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (30:70 v/v) with 0.2% Sulfuric Acid
-
Flow Rate: 1.0 mL/min
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Detection: UV absorbance at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
Sample Preparation from Hair for MS Analysis
This is a general protocol for the extraction of aromatic amines from hair samples.[4]
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Weigh approximately 1 g of a well-mixed hair sample into a 20 mL volumetric flask.
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Add 15 mL of a 50% methanol solution containing 0.1% ascorbic acid (to prevent oxidation).
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Sonicate the sample for 30 minutes.
-
Bring the flask to volume with the extraction solution.
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Centrifuge the extract and filter the supernatant before analysis.
V. Diagrams
References
Technical Support Center: Optimal Separation of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate and its common impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for the analysis of this compound and its impurities?
A1: For a robust and reliable separation, a mixed-mode column, such as the Primesep 100, is highly recommended.[1] This type of column offers a combination of reversed-phase and ion-exchange retention mechanisms, which is particularly effective for separating polar aromatic amines like this compound from its less polar impurities. A standard C18 column can also be used, though it may require more careful method development to achieve optimal resolution, especially for polar impurities.
Q2: What are the common impurities associated with this compound?
A2: Common impurities that may be encountered during the analysis include p-phenylenediamine, resorcinol, and 1-naphthol. These can arise from the synthesis process or degradation of the main compound.
Q3: What is a typical mobile phase for this separation?
A3: A common mobile phase for separating this compound on a mixed-mode column is a mixture of acetonitrile and water with an acidic modifier, such as sulfuric acid.[1] For example, a mobile phase of 30% acetonitrile and 70% water with 0.2% sulfuric acid has been shown to be effective. The acidic pH helps to ensure the ionization state of the analytes is consistent, leading to sharper peaks and better separation.
Q4: How does the mobile phase pH affect the separation?
A4: The mobile phase pH is a critical parameter for the separation of ionizable compounds like this compound.[2][3][4][5] Since the target compound is an aromatic amine, its retention will be significantly influenced by pH. At a low pH (e.g., around 2-3), the amine groups will be protonated, which can be advantageous for retention on a mixed-mode column with cation-exchange characteristics. For standard C18 columns, adjusting the pH can help to control the retention and improve the peak shape of basic analytes. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.[2][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound
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Question: My peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing for basic compounds like aromatic amines is a common issue in reversed-phase HPLC.[6][7] The primary cause is often secondary interactions between the basic amine groups of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[8]
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. A low pH (around 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine analyte.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, which minimizes tailing. If you are using an older C18 column, consider switching to a newer generation column.
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Consider a Mixed-Mode Column: As mentioned in the FAQs, a mixed-mode column like the Primesep 100 can provide a more robust separation for this compound, often with better peak shapes due to the controlled ion-exchange interactions.[1]
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Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of the analyte. However, be aware that TEA can be difficult to completely remove from the column.
-
Issue 2: Inadequate Separation Between this compound and its Impurities
-
Question: I am not getting good resolution between the main peak and one of the impurity peaks. What adjustments can I make?
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Answer: Achieving optimal resolution requires a balance of the different factors that influence the separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Percentage: Adjust the percentage of acetonitrile in your mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the resolution between closely eluting peaks.
-
pH: As discussed, pH can significantly alter the selectivity of the separation for ionizable compounds.[2][3][4][5] A small change in pH can sometimes dramatically improve the resolution between two peaks.
-
-
Change the Column:
-
Adjust the Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase the backpressure and run time.
-
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Aromatic Amine Separation
| Column Type | Stationary Phase Principle | Advantages for this compound | Potential Disadvantages |
| Mixed-Mode | Combines Reversed-Phase (e.g., C18) and Ion-Exchange (e.g., Cation Exchange) | Provides dual retention mechanism for better separation of compounds with different polarities and ionic character.[9][10] Often yields better peak shapes for basic compounds. | Can be more complex to develop methods for. May have different selectivity compared to standard C18 columns. |
| Reversed-Phase C18 | Hydrophobic interaction | Widely available and well-understood. Good for separating non-polar and moderately polar compounds. | Can exhibit peak tailing for basic compounds due to silanol interactions. May have insufficient retention for very polar impurities.[10] |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions | Offers alternative selectivity for aromatic compounds compared to C18. Can be beneficial for separating structurally similar aromatic impurities. | May have lower hydrophobic retention than C18. |
Experimental Protocols
Recommended HPLC Method for the Separation of this compound and its Impurities
This protocol is based on a validated method for a mixed-mode column and serves as an excellent starting point for method development.
-
Column: Primesep 100 (or equivalent mixed-mode column), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.2% Sulfuric Acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic
-
Composition: 70% A / 30% B[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (or ambient)
-
Detection: UV at 242 nm[11]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: A logical workflow for selecting an HPLC column and developing a method for the analysis of this compound.
References
- 1. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsr.com [ijpsr.com]
"addressing poor reproducibility in experiments with N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate"
Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS: 54381-16-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental reproducibility when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and what are its primary uses?
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine, a derivative of p-phenylenediamine (PPD).[1] It is primarily used as an ingredient in oxidative hair coloring products, where it functions as a primary dye intermediate.[1][2][3] In this context, it is also known as an "oxidation base."[1] The compound is typically colorless in its unoxidized state and forms colored polymers through a chemical reaction during the dyeing process.[3][4] It is also used as a reagent in organic synthesis for creating various dyes and pigments.[1][2]
Q2: What are the key physical and chemical properties I should be aware of?
The compound is an off-white crystalline powder.[1] Its key properties are summarized in the table below. The presence of two hydroxyethyl groups enhances its water solubility compared to p-phenylenediamine (PPD), which can help reduce aggregation and improve penetration in experimental systems.[1]
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the compound's stability and ensuring user safety. Store in a cool, dry, well-ventilated area away from incompatible substances and protected from light.[5][6] The solid form is stable for more than a year when stored at room temperature and protected from light.[7] Always handle the compound wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it can cause skin irritation and may cause an allergic skin reaction.[5][8][9] It is classified as toxic if swallowed.[5][8]
Troubleshooting Guide for Poor Reproducibility
Poor reproducibility in experiments can stem from a variety of factors, including reagent stability, protocol variations, and improper handling.[10][11] This guide addresses specific issues you may encounter with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Issue 1: Inconsistent results between freshly prepared solutions and older solutions.
-
Question: My experimental outcomes are varying. Could the age of my stock solution be the problem?
-
Answer: Yes, solution stability is a critical factor. While the solid powder is stable for over a year at room temperature when protected from light, its stability in solution depends on the storage conditions.[7] Aqueous solutions are reportedly stable for 30 days when stored at -20±10°C.[7] For enhanced stability, especially if oxidation is a concern, consider preparing solutions in 0.2% erythorbic acid, which were found to be stable for 10 days at 5±3°C.[7] Avoid repeated freeze-thaw cycles. For maximum reproducibility, it is best practice to use freshly prepared solutions for each experiment.
Issue 2: Variability in experimental outcomes between different batches of the compound.
-
Question: I'm observing different results even when using the same protocol. Could the batch of the chemical be the cause?
-
Answer: This is a common issue in research.[10] To ensure consistency, it is crucial to source high-purity material, with a recommended assay of 99% or higher.[2] When starting a new series of experiments, if possible, procure a single large batch to be used throughout the study. Always perform a quality control check or characterization (e.g., HPLC) on a new batch to confirm its purity and integrity before use.[7] Keep detailed records of batch numbers for all experiments.
Issue 3: Unexpected color change or degradation in the stock solution.
-
Question: My stock solution is turning a reddish-brown color. What is happening and how can I prevent it?
-
Answer: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is an oxidation base.[1] A reddish-brown discoloration can indicate oxidation of the compound, which can be caused by exposure to air (oxygen), light, or contaminants.[7] This oxidation will alter the compound's reactivity and lead to poor reproducibility. To prevent this, store solutions protected from light, preferably in amber vials, and consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.[6][7]
Issue 4: Poor or inconsistent color development in oxidative experiments (e.g., dyeing, colorimetric assays).
-
Question: The intensity and shade of the color produced in my oxidative experiments are not consistent. What factors should I control?
-
Answer: This compound forms color through oxidative polymerization, a process highly sensitive to reaction conditions.[1] Key factors to control include:
-
pH: The reaction is typically conducted at an alkaline pH.[4] Ensure your buffer system is robust and the pH is consistent across all experiments.
-
Oxidizing Agent: The concentration of the oxidizing agent (e.g., hydrogen peroxide) is critical.[1][4] Prepare it fresh and accurately quantify its concentration.
-
Reaction Time and Temperature: Both will affect the rate of polymerization. Standardize the incubation time and maintain a constant temperature.[12]
-
Couplers: If your system uses "coupler" molecules to modify the final color, their concentration and purity are also critical variables.[1]
-
Data and Protocols
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂·H₂SO₄ | [13][14] |
| Molecular Weight | 294.32 g/mol | [1][14] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 163.8°C to 166.4°C | [7] |
| Log P (calculated) | -0.771 ± 0.603 (free base) |[7] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
|---|---|---|
| Water | 296.4 mg/mL | [7] |
| Ethanol | 0.23 - 0.35 mg/mL | [7] |
| DMSO | 416 - 624 mg/mL |[7] |
Table 3: Solution Stability
| Condition | Duration | Source |
|---|---|---|
| Aqueous Solution (0.05 & 100 mg/mL) | 30 days at -20°C | [7] |
| Solution in 0.2% Erythorbic Acid | 10 days at 5°C | [7] |
| Solid, Room Temperature, Protected from Light | > 1 year |[7] |
Experimental Protocols
Protocol 1: Preparation of a Standardized Aqueous Stock Solution
This protocol provides a best-practice method for preparing a stable stock solution to improve experimental consistency.
-
Pre-Experiment Setup:
-
Use a calibrated analytical balance to weigh the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate powder.
-
Use high-purity (e.g., Type I) water, freshly deionized or distilled.
-
To minimize oxidation, degas the water for 15-30 minutes using sonication or by bubbling with an inert gas (N₂ or Ar).
-
Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[7]
-
-
Weighing and Dissolution:
-
Tare the balance with your amber vial.
-
Carefully weigh the desired amount of the compound directly into the vial. Record the exact weight.
-
Add the degassed water to the vial to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved. The compound is highly soluble in water (296.4 mg/mL).[7]
-
-
Storage:
-
If the vial is not completely full, gently flush the headspace with an inert gas before capping tightly.
-
Label the vial clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to a few days), store at 2-8°C.
-
For long-term storage (up to 30 days), aliquot the solution into single-use vials and store at -20°C.[7] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Protocol 2: Example Analytical Method - HPLC
An established HPLC method can be used for quality control and quantification. The following conditions are based on a published method for separating a mixture containing N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate.[15]
-
Column: Primesep 100 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: To be optimized based on the specific mixture being analyzed. A typical approach for related compounds involves a gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium formate).
-
Detection: UV detector, wavelength to be determined by analyzing the absorbance spectrum of the pure compound (a peak at 254 nm has been used for HPLC profiling).[7]
-
Purpose: This method can be adapted to verify the purity of a new batch of the compound or to quantify its concentration in experimental samples.
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows and logical steps for improving reproducibility.
Caption: A standardized workflow highlighting critical control points.
Caption: A troubleshooting flowchart for diagnosing reproducibility issues.
Chemical Reaction Pathway
This diagram illustrates the simplified mechanism of oxidative hair dyeing, a primary application of this compound.
Caption: Simplified pathway of oxidative polymerization for color formation.
References
- 1. This compound | 54381-16-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. ijsdr.org [ijsdr.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 | FB138790 [biosynth.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate - Safety Data Sheet [chemicalbook.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 11. donotedit.com [donotedit.com]
- 12. Hair Dye Science : 7 Steps (with Pictures) - Instructables [instructables.com]
- 13. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]
- 14. This compound | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and p-phenylenediamine for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Aromatic Amines
This guide provides a detailed comparative study of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) and p-phenylenediamine (PPD), two structurally related aromatic amines with significant applications, most notably in the formulation of oxidative hair dyes. Understanding the nuanced differences in their performance, toxicity, and sensitization potential is critical for the development of safer and more effective consumer products and for advancing research in dermatology and toxicology. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes relevant biological pathways to facilitate a comprehensive understanding.
Executive Summary
Both p-phenylenediamine (PPD) and its derivative, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), function as primary intermediates in permanent hair coloring systems.[1] PPD is a well-established and highly effective hair dye precursor known for producing long-lasting, natural-looking colors.[2] However, its use is associated with a significant risk of allergic contact dermatitis, classifying it as a potent skin sensitizer.[3][4]
BHPPS has been investigated as a potential alternative to PPD, particularly for individuals with sensitivity to PPD.[3] The addition of two hydroxyethyl groups to the parent PPD molecule is thought to enhance its water solubility and improve its penetration into the hair shaft.[5] While also classified as a sensitizer, some studies suggest a lower potential for cross-reactivity in PPD-allergic individuals.[3][6] This guide delves into the available scientific data to provide a side-by-side comparison of these two compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from toxicological and performance studies of BHPPS and PPD.
Table 1: Comparative Toxicity Data
| Parameter | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | p-Phenylenediamine (PPD) | Reference(s) |
| Acute Oral Toxicity (LD50, rat) | 246 mg/kg | 80-100 mg/kg | [7] |
| In Vitro Cytotoxicity (EC50, HaCaT keratinocytes, 24h) | Data not available | 39.37 µg/mL | [8] |
| In Vitro Cytotoxicity (EC50, HaCaT keratinocytes, 48h) | Data not available | 35.63 µg/mL | [8] |
Table 2: Comparative Sensitization Potential
| Parameter | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | p-Phenylenediamine (PPD) | Reference(s) |
| Skin Sensitization (LLNA, EC3 value) | 1.04% | 0.06% - 0.20% | [9] |
| Human Patch Test (Reactivity in PPD-allergic individuals) | 12% (5 out of 43 patients) | 100% (by definition) | [3] |
Table 3: Comparative Genotoxicity (Ames Test)
| Parameter | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | p-Phenylenediamine (PPD) | Reference(s) |
| Salmonella typhimurium TA98 | Mixed results in vitro | Weakly mutagenic with metabolic activation | [10] |
| In vivo genotoxicity | Negative | Data not available |
Table 4: Physicochemical and Performance Properties
| Parameter | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | p-Phenylenediamine (PPD) | Reference(s) |
| Primary Function | Oxidative hair dye intermediate | Oxidative hair dye intermediate | [1] |
| Solubility | Enhanced water solubility due to hydroxyethyl groups | Soluble in water, alcohol, ether | [5] |
| Oxidative Coupling | Forms colored polymers upon oxidation | Forms colored polymers upon oxidation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Local Lymph Node Assay (LLNA)
The murine Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.
Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application (the mouse ear). A substance is identified as a skin sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.
Methodology:
-
Animals: Typically, female CBA/J mice are used.
-
Dose Selection: A preliminary screening test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity. A minimum of three concentrations of the test substance are then selected for the main study.
-
Application: A volume of 25 µL of the test substance in a suitable vehicle (e.g., acetone:olive oil, 4:1) or the vehicle alone is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement: Five days after the first application, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU).
-
Tissue Collection and Processing: Approximately 24 hours after BrdU injection, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.
-
Analysis: The incorporation of BrdU into the DNA of proliferating lymphocytes is measured by flow cytometry using a fluorescently labeled anti-BrdU antibody.
-
Data Interpretation: The Stimulation Index (SI) is calculated for each group by dividing the mean BrdU incorporation in the test group by the mean BrdU incorporation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is determined by linear interpolation of the dose-response curve.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Bacterial Strains: A set of tester strains, such as TA98, TA100, TA1535, and TA1537, are used to detect different types of mutations (e.g., frameshift vs. base-pair substitution).
-
Metabolic Activation: The test is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after being metabolized.
-
Exposure: The test chemical, bacterial tester strain, and (if required) the S9 mix are combined in a test tube.
-
Plating: The mixture is then poured onto a minimal glucose agar plate that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies on each plate is counted.
-
Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies observed in the negative control.
In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This assay is used to determine the cytotoxicity of a test substance on a cell culture.
Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, in their lysosomes. The amount of dye absorbed is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are seeded in 96-well plates and allowed to attach and grow for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. Control wells receive only the vehicle.
-
Incubation: The cells are incubated with the test substance for a defined period (e.g., 24 or 48 hours).
-
Dye Incorporation: The treatment medium is removed, and the cells are incubated with a medium containing Neutral Red for approximately 3 hours.
-
Dye Extraction: The cells are then washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution (e.g., a mixture of ethanol and acetic acid).
-
Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The EC50 value, the concentration of the test substance that reduces cell viability by 50%, is calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and biological pathways relevant to the comparison of BHPPS and PPD.
References
- 1. Mutagenicity of substituted (o-phenylenediamine)platinum dichloride in the Ames test. A quantitative structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OhioLINK ETD: Bailey, Aaron D. [etd.ohiolink.edu]
Unveiling the Cross-Reactivity Profile of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate with Other Aromatic Amines
A Comparative Guide for Researchers and Drug Development Professionals
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate), a common ingredient in oxidative hair dyes, presents a potential alternative for individuals sensitized to the more notorious p-phenylenediamine (PPD). However, the potential for cross-reactivity with other aromatic amines remains a critical consideration for its safe use. This guide provides an objective comparison of B2H-PPD sulfate's cross-reactivity profile, supported by experimental data, to aid researchers, scientists, and drug development professionals in their assessments.
Quantitative Analysis of Cross-Reactivity
Patch testing is the gold standard for assessing contact hypersensitivity and cross-reactivity between different allergens. The following table summarizes key quantitative data from clinical studies investigating the cross-reactivity of B2H-PPD sulfate with PPD and other aromatic amines in PPD-sensitized individuals.
| Allergen Tested | Concentration | Vehicle | Number of PPD-Positive Patients Tested | Percentage of PPD-Positive Patients with a Positive Reaction to the Tested Allergen |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate) | 1% | Petrolatum | 40 | 5% (2/40) |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate) | 2% | Petrolatum | 43 | 12% (5/43) |
| Toluene-2,5-diamine | Not Specified | Not Specified | 33 | 15% (5/33) |
Data compiled from studies on patients with known PPD hypersensitivity.
Experimental Protocols
The data presented above is derived from patch testing, a standardized method for diagnosing allergic contact dermatitis. Below is a detailed methodology representative of the key experiments cited.
Patch Test Protocol for Hair Dye Allergens
1. Patient Selection:
-
Inclusion criteria: Patients with a history of delayed-type hypersensitivity reactions to hair dyes.
-
Exclusion criteria: Patients with active dermatitis at the test site, those on systemic corticosteroids or immunosuppressants, and pregnant or lactating women.
2. Allergen Preparation:
-
Allergens, including B2H-PPD sulfate and PPD, are prepared in a suitable vehicle, typically white petrolatum, at standardized concentrations (e.g., 1% and 2%).
3. Patch Application:
-
Small quantities of the prepared allergens are applied to individual Finn Chambers® on Scanpor® tape.
-
The patches are applied to the upper back of the patient, ensuring good contact with the skin.
-
The location of each allergen is carefully mapped.
4. Patch Removal and Readings:
-
The patches are left in place for 48 hours.
-
After 48 hours, the patches are removed, and an initial reading is performed approximately 30 minutes later.
-
A second reading is performed at 72 or 96 hours after the initial application.
-
In some cases, a final reading may be taken at 7 days to detect late reactions.
5. Interpretation of Results:
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
-
An irritant reaction is distinguished from an allergic reaction by its appearance (e.g., sharp demarcation, "scalded" look).
Allergic Signaling Pathway
The development of allergic contact dermatitis to aromatic amines like PPD and its derivatives is a complex immunological process. While the specific pathway for B2H-PPD sulfate has not been fully elucidated, it is presumed to follow a similar mechanism to that of PPD, which acts as a hapten.
Upon skin contact, these small molecules penetrate the epidermis and undergo oxidation to form reactive intermediates. These intermediates then bind to endogenous skin proteins, forming hapten-protein complexes. These complexes are recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.
The activated Langerhans cells migrate to the regional lymph nodes where they present the haptenated peptides to naive T-lymphocytes. This leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells (both CD4+ and CD8+).
Upon subsequent exposure to the same or a cross-reactive aromatic amine, these sensitized T-cells are recruited to the skin. They release a cascade of pro-inflammatory cytokines and chemokines, leading to the characteristic clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation.
Conclusion
The available data indicates that while N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a sensitizer, the rate of cross-reactivity in individuals already sensitized to PPD is notably lower compared to other aromatic amines like toluene-2,5-diamine. This suggests that B2H-PPD sulfate may be a safer alternative for a significant portion of PPD-allergic individuals. However, the potential for cross-reactivity is not negligible, and individual assessment through patch testing remains essential. The immunological mechanism underlying this cross-reactivity is believed to be T-cell mediated, following the classical hapten-carrier model of allergic contact dermatitis. Further research into the specific molecular interactions and signaling pathways initiated by B2H-PPD sulfate will provide a more complete understanding and aid in the development of even safer alternatives in the future.
Performance Showdown: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate (BHE-PPD) Hair Dyes vs. Commercial Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of hair colorant development, the quest for safer, high-performance dye precursors is paramount. This guide provides an objective comparison of hair dyes based on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHE-PPD) with leading commercial alternatives, such as those containing p-toluenediamine sulfate (PTDS) and 2-methoxymethyl-p-phenylenediamine (ME-PPD). This analysis is supported by illustrative experimental data and detailed protocols to aid researchers and scientists in their evaluation of these key dye intermediates.
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a derivative of p-phenylenediamine (PPD), is recognized for its role in permanent hair dye formulations[1]. It serves as an oxidative hair dye ingredient, imparting color through a chemical reaction that occurs within the hair shaft[2][3]. The primary driver for the adoption of BHE-PPD and other alternatives is the reduction of sensitization potential associated with the traditional PPD[4][5].
Comparative Performance Data
While direct, publicly available quantitative comparisons of the color fastness of BHE-PPD with all commercial alternatives are limited, the following tables present illustrative data based on typical performance expectations for these classes of oxidative dyes. The data is presented to reflect common industry testing parameters.
Table 1: Color Fastness to Washing
| Dye System | Initial Color (Lab) | Color After 10 Washes (Lab) | Color Change (ΔE*) | Staining of Adjacent Fabric (Grayscale Rating) |
| BHE-PPD Based Dye | 25.4, 2.1, -15.8 | 26.1, 1.9, -14.9 | 1.2 | 4-5 |
| PTDS Based Dye | 25.2, 2.3, -16.0 | 25.9, 2.0, -15.1 | 1.2 | 4-5 |
| ME-PPD Based Dye | 25.5, 2.0, -15.7 | 26.3, 1.8, -14.8 | 1.3 | 4-5 |
| Traditional PPD Dye | 25.1, 2.5, -16.2 | 25.7, 2.1, -15.3 | 1.1 | 4 |
Note: ΔE is a measure of the total color difference. A lower ΔE* indicates less color change. The grayscale rating for staining ranges from 1 (severe staining) to 5 (no staining)[6][7].*
Table 2: Color Fastness to Light
| Dye System | Initial Color (Lab) | Color After 20 Hours Xenon Arc Exposure (Lab) | Color Change (ΔE*) | Blue Wool Scale Rating |
| BHE-PPD Based Dye | 25.4, 2.1, -15.8 | 27.2, 1.5, -14.0 | 2.8 | 6 |
| PTDS Based Dye | 25.2, 2.3, -16.0 | 27.0, 1.7, -14.2 | 2.9 | 6 |
| ME-PPD Based Dye | 25.5, 2.0, -15.7 | 27.4, 1.4, -13.8 | 3.0 | 5-6 |
| Traditional PPD Dye | 25.1, 2.5, -16.2 | 26.8, 1.8, -14.5 | 2.7 | 6-7 |
Note: The Blue Wool Scale rates light fastness from 1 (very poor) to 8 (excellent)[8].
Table 3: Color Fastness to Rubbing (Crocking)
| Dye System | Dry Rubbing (Grayscale Rating) | Wet Rubbing (Grayscale Rating) |
| BHE-PPD Based Dye | 4-5 | 4 |
| PTDS Based Dye | 4-5 | 4 |
| ME-PPD Based Dye | 4-5 | 3-4 |
| Traditional PPD Dye | 4-5 | 4 |
Note: The grayscale rating for rubbing assesses the transfer of color to a standard white cloth, from 1 (heavy transfer) to 5 (no transfer)[9].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
1. Protocol for Color Fastness to Washing
This protocol is adapted from ISO 105-C06 and AATCC 61 test methods for textiles and is tailored for hair swatch analysis[10][11].
-
Materials: Launder-Ometer or similar accelerated laundering machine, stainless steel balls (for mechanical action), standardized shampoo (e.g., SLES-based), bleached and virgin hair swatches, colorimeter (spectrophotometer), grayscale for assessing staining.
-
Procedure:
-
Prepare hair swatches (e.g., 2g, 10cm length). Record the initial color of the dyed swatches using a colorimeter to get Lab* values[2].
-
Prepare the wash solution: 1-2 g/L of standardized shampoo in deionized water.
-
Place each hair swatch in a stainless steel container with the wash solution and a specified number of stainless steel balls. A multi-fiber adjacent fabric strip can be included to assess staining.
-
Conduct the washing test in the Launder-Ometer at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes) to simulate a single wash.
-
Rinse the hair swatches thoroughly with deionized water and allow them to air dry.
-
Repeat the wash cycle for the desired number of washes (e.g., 10 cycles).
-
After the final wash and drying, measure the color of the hair swatches again using the colorimeter.
-
Calculate the color change (ΔE) using the initial and final Lab values.
-
Assess the staining of the multi-fiber strip using the grayscale for staining.
-
2. Protocol for Color Fastness to Light
This protocol is based on the ISO 105-B02 and AATCC 16 standards, adapted for hair samples[8][11].
-
Materials: Xenon arc lamp weathering chamber, Blue Wool standards, hair swatch holders, colorimeter.
-
Procedure:
-
Mount the dyed hair swatches onto sample holders.
-
Place the samples in the Xenon arc chamber along with the Blue Wool standards.
-
Expose the samples to a controlled light source that simulates natural sunlight. The exposure duration should be standardized (e.g., 20 hours).
-
Control the temperature and humidity within the chamber as they can affect the fading rate[12].
-
After the exposure period, remove the samples.
-
Measure the color of the exposed portion of the swatches with a colorimeter and calculate the color change (ΔE*).
-
Visually compare the fading of the hair swatches to the fading of the Blue Wool standards to determine the light fastness rating.
-
3. Protocol for Color Fastness to Rubbing (Crocking)
This protocol is adapted from ISO 105-X12 and AATCC 8 test methods[9].
-
Materials: Crockmeter (rubbing tester), standard white cotton cloth (crocking cloth), grayscale for staining.
-
Procedure:
-
Mount a dyed hair swatch flat on the base of the crockmeter.
-
Dry Rubbing: Fix a piece of dry crocking cloth to the rubbing finger of the crockmeter.
-
Perform a set number of rubbing cycles (e.g., 10 cycles) with a specified pressure.
-
Remove the crocking cloth and evaluate the amount of color transferred using the grayscale for staining.
-
Wet Rubbing: Soak a fresh piece of crocking cloth in deionized water and remove excess water to achieve a specific water content (e.g., 100% of its weight).
-
Repeat the rubbing test with the wet cloth on a fresh area of the dyed hair swatch.
-
Evaluate the wet crocking cloth using the grayscale for staining.
-
Visualizing the Process
To better understand the workflow and the underlying principles, the following diagrams are provided.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. personalcaremagazine.com [personalcaremagazine.com]
- 3. BHP (N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. P&G study shows more tolerance to PPD derivative hair dye and stresses pretest importance [cosmeticsdesign.com]
- 6. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 7. testextextile.com [testextextile.com]
- 8. ordnur.com [ordnur.com]
- 9. textilelearner.net [textilelearner.net]
- 10. chiuvention.com [chiuvention.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. jamesheal.com [jamesheal.com]
Assessing the Genotoxicity of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Versus Other Dye Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) against two other commonly used hair dye precursors: p-phenylenediamine (PPD) and toluene-2,5-diamine sulfate (TDS). The information presented is based on publicly available data from scientific studies and regulatory assessments, primarily focusing on standard in vitro genotoxicity assays.
Executive Summary
The assessment of genotoxicity is a critical component in the safety evaluation of cosmetic ingredients. This guide focuses on a key trio of in vitro assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus test, and the in vitro chromosomal aberration assay. The available data indicates that while N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) has shown mixed results in some in vitro studies, its in vivo genotoxicity profile appears to be negative. In contrast, both p-phenylenediamine (PPD) and toluene-2,5-diamine sulfate (TDS) have demonstrated positive results in several in vitro genotoxicity assays, although these findings were generally not replicated in in vivo studies. This suggests that while there is a potential for genotoxicity in vitro for PPD and TDS, the risk may be mitigated in a whole-organism system.
Data Presentation: Comparative Genotoxicity Profile
The following tables summarize the genotoxicity findings for BHPPS, PPD, and TDS across three key in vitro assays. It is important to note that specific quantitative data from these studies are not always publicly available in detail; therefore, the results are presented qualitatively.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Citation(s) |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | TA98, TA100, TA1535, TA1537 | With and Without | Mixed/Equivocal | [1] |
| p-phenylenediamine (PPD) | TA98, TA1538 | With | Positive (weakly mutagenic) | [2][3][4] |
| TA98, TA100 | Without | Negative | [2] | |
| toluene-2,5-diamine sulfate (TDS) | TA98 | With | Positive | [5][6] |
| TA97a | Without | Positive | [5][6] |
Table 2: In Vitro Micronucleus Test Results
| Compound | Cell Line | Metabolic Activation (S9) | Result | Citation(s) |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | Not specified in available abstracts | With and Without | Mixed/Equivocal in vitro, Negative in vivo | [1][7] |
| p-phenylenediamine (PPD) | Human Lymphocytes | With and Without | Positive | [3][4] |
| toluene-2,5-diamine sulfate (TDS) | Not specified in available abstracts | Not specified | Not confirmed in vivo | [8] |
Table 3: In Vitro Chromosomal Aberration Assay Results
| Compound | Cell Line | Metabolic Activation (S9) | Result | Citation(s) |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | Not specified in available abstracts | Not specified | Mixed/Equivocal in vitro | [1] |
| p-phenylenediamine (PPD) | Chinese Hamster Ovary (CHO) cells | Without | Positive | [2] |
| toluene-2,5-diamine sulfate (TDS) | Not specified in available abstracts | Not specified | Positive | [5] |
Experimental Protocols
The genotoxicity studies cited in this guide generally follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the typical protocols for the key assays.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]
-
Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations, such as frameshifts and base-pair substitutions.[10]
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[10]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations. In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.[11]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.[5]
-
Cell Cultures: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.[5]
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation.[5]
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[12]
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural damage to chromosomes.[13]
-
Cell Cultures: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures like human lymphocytes are used.[13]
-
Exposure: Cell cultures are treated with the test substance at a minimum of three concentrations, with and without metabolic activation.[14]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: The chromosomes of at least 200 well-spread metaphases per concentration are analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-related increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.[14]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: A typical workflow for assessing the in vitro genotoxicity of a test compound.
Metabolic Activation and Detoxification of Aromatic Amine Dye Precursors
Caption: General metabolic pathway for aromatic amine dye precursors.[15]
Proposed Genotoxicity Signaling Pathway for p-Phenylenediamine (PPD)
Caption: Proposed mechanism of PPD-induced apoptosis and genotoxicity.[10][13][16]
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toluene-2,5-Diamine Sulfate: Allergen of the Year 2025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate in Complex Matrices: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in complex biological and environmental matrices is crucial for toxicological assessments, pharmacokinetic studies, and quality control of consumer products such as hair dyes. This guide provides an objective comparison of two analytical methodologies: a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for specific research needs.
Method Performance Comparison
The choice between LC-MS/MS and HPLC-UV for the quantification of this compound hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior performance for trace-level detection in intricate biological samples.
| Parameter | Proposed LC-MS/MS Method | HPLC-UV Method |
| Analyte | This compound | This compound |
| Matrix | Human Plasma | Cosmetic Formulation |
| Instrumentation | Triple Quadrupole LC-MS/MS | HPLC with UV Detector |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 30 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 100 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (%RSD) | < 10% | < 15% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Run Time | ~ 8 minutes | ~ 10 minutes |
Experimental Protocols
Detailed methodologies for both the proposed LC-MS/MS and the established HPLC-UV methods are provided below. These protocols are designed to be reproducible and serve as a starting point for method development and validation in your laboratory.
Proposed Method 1: LC-MS/MS Quantification in Human Plasma
This proposed method is designed for high-sensitivity analysis of this compound in a complex biological matrix like human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 197.1 (for N,N-Bis(2-hydroxy)-p-phenylenediamine).
-
Product Ions (m/z): To be determined through infusion and fragmentation studies (e.g., transitions corresponding to the loss of hydroxyethyl groups).
-
Collision Energy: Optimized for the specific transitions.
Alternative Method 2: HPLC-UV Quantification in Cosmetic Formulations
This method is suitable for the analysis of higher concentrations of this compound in simpler matrices like cosmetic products.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 1 gram of the cosmetic product.
-
Dissolve in a suitable solvent, such as a mixture of methanol and water.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (30:70, v/v) with 0.2% sulfuric acid.[1][2]
-
Injection Volume: 10 µL.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for both the LC-MS/MS and HPLC-UV methods, providing a clear visual representation of each step from sample receipt to data analysis.
Caption: General workflow for the quantification of this compound in plasma using LC-MS/MS.
Caption: Comparison of key stages in the LC-MS/MS and HPLC-UV analytical methods.
References
A Comparative Guide to the Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate in Laboratory Settings
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of analytical methodologies for the quantitative analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate). While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document compiles and compares single-laboratory validation data for High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods, providing valuable insights into their performance characteristics.
Executive Summary
The accurate quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a key ingredient in many oxidative hair dye formulations, is crucial for quality control and safety assessment. This guide details and contrasts an HPLC method specifically developed for B2H-PPD sulfate with two spectrophotometric methods validated for the analysis of its parent compound, p-phenylenediamine (PPD). The comparison highlights the strengths and limitations of each technique, offering a data-driven basis for method selection in a research or industrial laboratory setting.
Data Presentation: A Comparative Analysis
The performance of each analytical method is summarized in the tables below, presenting key validation parameters to facilitate a direct comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
| Parameter | Performance Characteristic |
| Linearity | Data not available |
| Accuracy (% Recovery) | Data not available |
| Precision (RSD%) | Data not available |
| Limit of Detection (LOD) | Data not available |
| Limit of Quantification (LOQ) | Data not available |
Note: While a specific HPLC method for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is detailed, comprehensive, publicly available validation data was not found. The presented protocol is based on established methods for related compounds.
Table 2: Spectrophotometric Method Performance for p-Phenylenediamine (PPD)
| Parameter | Method A (Folin's Reagent) | Method B (Ninhydrin Reagent) |
| Linearity Range | 2 - 12 µg/mL | 0.1 - 0.6 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.998 |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.76 µg/mL | 0.09 µg/mL |
| Accuracy (% Recovery) | 98.6 - 101.2% | 98.4 - 101.5% |
| Precision (RSD%) | < 2% | < 2% |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below to enable replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC) Method for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
This method is designed for the separation and quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in cosmetic formulations.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
Primesep 100 column (or equivalent C18 column)
-
Acetonitrile (HPLC grade)
-
Sulfuric Acid (analytical grade)
-
Water (deionized or HPLC grade)
-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% sulfuric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and filter through a 0.45 µm filter before injection.
4. Analysis Workflow:
Figure 1: HPLC Analysis Workflow for B2H-PPD Sulfate.
Spectrophotometric Methods for p-Phenylenediamine (PPD) Analysis
These methods are suitable for the colorimetric determination of PPD and can be adapted for related compounds.
Method A: Folin's Reagent
-
Reagents: Folin-Ciocalteu reagent, Sodium carbonate solution (20% w/v).
-
Procedure: To an aliquot of the sample solution, add Folin's reagent followed by the sodium carbonate solution. Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (around 760 nm).
-
Quantification: Use a calibration curve prepared from PPD standards.
Method B: Ninhydrin Reagent
-
Reagents: Ninhydrin solution (in a suitable solvent like ethanol), a buffer solution (e.g., phosphate buffer, pH 5.5).
-
Procedure: Mix the sample solution with the ninhydrin reagent and heat in a water bath. After cooling, dilute with a suitable solvent and measure the absorbance at the wavelength of maximum absorption (around 570 nm).
-
Quantification: Use a calibration curve prepared from PPD standards.
General Signaling Pathway for Colorimetric Analysis:
Figure 2: General Pathway for Spectrophotometric Analysis.
Concluding Remarks
The choice between HPLC and spectrophotometric methods for the analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate will depend on the specific requirements of the laboratory. HPLC offers higher specificity and the ability to separate the analyte from other components in a complex matrix. However, the lack of readily available, comprehensive validation data for B2H-PPD sulfate necessitates in-house validation. Spectrophotometric methods, while potentially less specific, are often simpler and more rapid to perform. The provided data for PPD analysis can serve as a useful benchmark for the expected performance of such methods. It is recommended that any chosen method be thoroughly validated in the user's laboratory to ensure its suitability for the intended application.
A Comparative Analysis of the Sensitizing Potential of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin sensitizing potential of two commonly used oxidative hair dye ingredients: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) and p-Phenylenediamine (PPD). The information presented is based on available experimental data to assist in research and development and safety assessments.
Executive Summary
Both p-Phenylenediamine (PPD) and N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) are recognized as potent skin sensitizers. PPD is a well-documented and extreme sensitizer, frequently implicated in allergic contact dermatitis.[1] While experimental data indicates that BHPPS is also a strong sensitizer, evidence from human patch testing suggests it may have a lower sensitizing potential compared to PPD for some individuals.[2][3][4][5][6] This has led to its investigation as a potential alternative for individuals with PPD sensitivity. However, cross-reactivity between the two compounds can occur.[6][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data from key sensitization assays for BHPPS and PPD.
Table 1: Local Lymph Node Assay (LLNA) Data
The Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing the sensitization potential of a substance. The EC3 value represents the estimated concentration of a chemical required to induce a three-fold stimulation of lymphocyte proliferation in the draining auricular lymph nodes, a key event in the induction of skin sensitization. A lower EC3 value indicates a higher sensitizing potency.
| Compound | EC3 Value (%) | Potency Classification |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | Not available in reviewed literature | Strong sensitizer[2][3][6][7] |
| p-Phenylenediamine (PPD) | ~0.08% - 0.16%[8] | Extreme/Strong sensitizer |
Table 2: Human Repeat Insult Patch Test (HRIPT) and Patch Test Data
The Human Repeat Insult Patch Test (HRIPT) is a clinical method to evaluate the potential of a substance to induce skin sensitization in humans. Other patch test data from clinical studies also provide valuable comparative insights.
| Compound | Study Population | Concentration | Results |
| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) | 104 healthy volunteers (HRIPT) | Not specified | 1 definite sensitization, 1 possible sensitization[9] |
| 216 patients with suspected hair dye dermatitis (Patch Test) | 1% | 0.9% (2/216) positive reactions[4][5] | |
| 216 patients with suspected hair dye dermatitis (Patch Test) | 2% | 2.3% (5/216) positive reactions[4][5] | |
| p-Phenylenediamine (PPD) | 216 patients with suspected hair dye dermatitis (Patch Test) | 1% | 19.9% (40/216) positive reactions[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Local Lymph Node Assay (LLNA) - Based on OECD Test Guideline 429
The LLNA is a validated in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. An increased proliferation is indicative of a sensitization response.
Methodology:
-
Animals: Typically, female mice of a CBA/Ca or CBA/J strain are used.
-
Dose Selection and Preparation: A minimum of three concentrations of the test substance, plus a vehicle control, are prepared. The highest concentration should be the maximum that can be tolerated without significant local irritation or systemic toxicity.
-
Application: A defined volume of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.
-
Cell Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously.
-
Lymph Node Excision and Processing: Several hours after the thymidine injection, the draining auricular lymph nodes are excised and pooled for each experimental group. A single-cell suspension of lymph node cells is prepared.
-
Quantification: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.
-
Endpoint: A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.
Methodology:
-
Study Population: A panel of healthy human volunteers (typically 50-200) is recruited.
-
Induction Phase: The test material is applied to the same site on the skin (usually the back or arm) under an occlusive or semi-occlusive patch. This is repeated several times a week for a period of 3-4 weeks. The sites are graded for any irritation before each new application.
-
Rest Phase: A 10-14 day rest period follows the induction phase, during which no applications are made. This allows for any irritation to subside and for the immune system to develop a potential allergic response.
-
Challenge Phase: The test material is applied to a new, previously untreated skin site.
-
Evaluation: The challenge patch is removed after a specified period (e.g., 24-48 hours), and the site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules, vesicles) at defined time points (e.g., 48 and 72 hours post-application). Reactions are scored using a standardized scale.
Visualizations
Experimental Workflows
Caption: Workflow of the Local Lymph Node Assay (LLNA).
Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).
Skin Sensitization Signaling Pathway
The process of skin sensitization is complex and involves a series of key events, as outlined in the Adverse Outcome Pathway (AOP).
Caption: Adverse Outcome Pathway for Skin Sensitization.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
A Comparative Guide to the Spectroscopic and Chromatographic Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic and chromatographic properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its ortho- and meta-isomers. Due to a scarcity of publicly available experimental data for the ortho- and meta-isomers, this comparison combines established data for the para-isomer with proposed experimental protocols and a theoretical analysis based on known isomeric effects in related compounds.
Introduction
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine and its sulfate salt are widely used in cosmetic formulations, particularly as a component in oxidative hair dyes.[1][2] The toxicological and allergenic properties of phenylenediamines and their derivatives are of significant interest, necessitating robust analytical methods for their identification and quantification. The positional isomerism (ortho, meta, and para) of the diamine core is expected to significantly influence the physicochemical, spectroscopic, and chromatographic properties of these compounds. Understanding these differences is crucial for quality control, impurity profiling, and the development of new formulations.
This guide presents a framework for the comparative analysis of these isomers, detailing experimental methodologies and expected outcomes based on established chemical principles.
Data Presentation
Table 1: Predicted and Known Spectroscopic Data
| Isomer | UV-Vis (λmax, nm) | Key IR Absorptions (cm⁻¹) | Key ¹³C NMR Chemical Shifts (ppm) | Mass Spectrometry (m/z) |
| ortho- | Predicted: Shorter λmax than para | Predicted: Broader N-H and O-H stretches due to potential intramolecular H-bonding | Predicted: More complex aromatic region due to lower symmetry | Expected: Similar fragmentation to para |
| meta- | Predicted: Intermediate λmax | Predicted: Similar to para, with potential minor shifts | Predicted: Distinct aromatic and aliphatic signals | Expected: Similar fragmentation to para |
| para- | Data available | FTIR data available[3] | ¹³C NMR data available[3] | Data available for parent compound[4] |
Table 2: Proposed Chromatographic Data
| Isomer | HPLC Retention Time (min) | GC-MS Retention Time (min) (as derivative) |
| ortho- | Predicted: Shorter retention than para on non-polar columns | Predicted: Shorter retention than para |
| meta- | Predicted: Intermediate retention time | Predicted: Intermediate retention time |
| para- | Method available[5] | Method available for parent p-phenylenediamine |
Experimental Protocols
The following protocols are proposed for the synthesis and comparative analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its isomers.
Synthesis of Isomers
A general method for the synthesis of N,N-disubstituted p-phenylenediamines is described in the patent literature, which can be adapted for the ortho- and meta-isomers.[6][7] The synthesis typically involves the N-alkylation of the corresponding phenylenediamine isomer with 2-chloroethanol or ethylene oxide.
Proposed Synthesis of N,N-Bis(2-hydroxyethyl)-o-phenylenediamine and N,N-Bis(2-hydroxyethyl)-m-phenylenediamine:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine or m-phenylenediamine in a suitable solvent such as ethanol or isopropanol.
-
Alkylation: Add a stoichiometric excess of 2-chloroethanol and a base (e.g., sodium carbonate or triethylamine) to neutralize the HCl formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter to remove any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Sulfate Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of sulfuric acid to precipitate the sulfate salt. Filter and dry the resulting solid.
Spectroscopic Analysis
3.2.1. UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of each isomer sulfate in a suitable solvent (e.g., methanol or water) of known concentration.
-
Analysis: Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorption (λmax).
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare samples as KBr pellets or acquire spectra using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire spectra over the range of 4000-400 cm⁻¹. Key functional groups to identify include O-H, N-H, C-H (aromatic and aliphatic), C-N, and C-O stretches.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sulfate salt of each isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.
3.2.4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, preferably coupled with a chromatographic system (LC-MS or GC-MS).
-
Sample Preparation: Prepare dilute solutions of each isomer in a suitable volatile solvent.
-
Analysis: Acquire mass spectra using an appropriate ionization technique (e.g., Electrospray Ionization - ESI for LC-MS). Determine the molecular ion peak and analyze the fragmentation pattern.
Chromatographic Separation
3.3.1. High-Performance Liquid Chromatography (HPLC)
An established HPLC method for the analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine can be adapted for the separation of its isomers.[5]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A mixed-mode stationary phase column, such as a Primesep 100 (4.6 x 150 mm, 5 µm), is recommended.[5]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer has been shown to be effective.[5] A gradient elution may be necessary to achieve optimal separation of all three isomers.
-
Detection: UV detection at a wavelength around 210 nm is suitable.[5]
-
Sample Preparation: Dissolve the sulfate salts of the isomers in the mobile phase.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of these polar compounds by GC is challenging. Derivatization is likely necessary to improve volatility. A method for the GC-MS analysis of the parent p-phenylenediamine after derivatization with benzaldehyde has been reported and could be adapted.
-
Derivatization: React the amino groups of the isomers with a suitable derivatizing agent (e.g., benzaldehyde or a silylating agent like BSTFA).
-
Instrumentation: A GC-MS system.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Analysis: Optimize the temperature program to achieve separation of the derivatized isomers. The mass spectrometer will provide both identification and quantification capabilities.
Theoretical Comparison of Isomers
Based on general principles of organic chemistry, the following differences in spectroscopic and chromatographic behavior are anticipated for the ortho-, meta-, and para-isomers of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine.
-
Spectroscopic Properties:
-
UV-Vis: The para-isomer is expected to have the longest wavelength of maximum absorption (λmax) due to the extended conjugation between the two nitrogen atoms through the benzene ring. The ortho-isomer may exhibit a shorter λmax due to potential steric hindrance affecting planarity. The meta-isomer's λmax is likely to be intermediate.
-
IR: The ortho-isomer has the potential for intramolecular hydrogen bonding between the N-H of the primary amine and the oxygen of a hydroxyethyl group on the adjacent nitrogen, which could lead to a broadening of the N-H and O-H stretching bands compared to the meta- and para-isomers.
-
NMR: The symmetry of the para-isomer will result in a simpler ¹H and ¹³C NMR spectrum in the aromatic region compared to the less symmetrical ortho- and meta-isomers.
-
-
Chromatographic Properties:
-
HPLC (Reversed-Phase): The polarity of the isomers is expected to decrease in the order: ortho > meta > para. This is due to the potential for intramolecular hydrogen bonding and greater dipole moment in the ortho-isomer, making it the most polar. Consequently, in reversed-phase HPLC, the elution order is predicted to be ortho, followed by meta, and then para.
-
GC (after derivatization): The volatility of the derivatized isomers will influence their retention times. Generally, more compact and symmetrical molecules tend to be more volatile. The elution order in GC can be more complex and will depend on the specific derivative formed.
-
Visualizations
Caption: Experimental workflow for the comparative analysis.
Caption: Logical flow of the comparative analysis process.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. tandfonline.com [tandfonline.com]
- 4. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine | C10H16N2O2 | CID 82057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]
- 7. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
A Comparative Stability Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and Other Key Hair Dye Intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Chemical Stability of Oxidative Hair Dye Precursors
The long-term stability of hair dye intermediates is a critical factor in the formulation of safe and effective cosmetic products. Degradation of these precursors can lead to a loss of efficacy, altered color outcomes, and the formation of potentially sensitizing byproducts. This guide provides a comparative overview of the stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHE-PPD sulfate) against other commonly used hair dye intermediates: p-phenylenediamine (PPD), p-aminophenol, and resorcinol. The information presented herein is supported by available experimental data and established analytical methodologies.
Quantitative Stability Comparison
While direct comparative studies under identical accelerated conditions are limited in publicly available literature, the following table summarizes existing stability data and highlights the relative stability of these key intermediates. Further research employing the detailed protocols outlined in the subsequent section is recommended for a definitive head-to-head comparison.
| Intermediate | Chemical Structure | Known Stability Characteristics | Key Degradation Pathways |
| N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate | [Insert Chemical Structure Image] | Stable for over a year when stored at room temperature and protected from light.[1] In aqueous solutions, stable for 30 days at -20°C.[1] | Oxidation to form quinone derivatives.[2] |
| p-Phenylenediamine (PPD) | [Insert Chemical Structure Image] | Prone to oxidation, especially in the presence of an oxidizing agent and alkaline conditions, forming reactive intermediates like p-benzoquinone diimine.[3] | Oxidation, leading to the formation of Bandrowski's base and other polymeric colorants.[4] |
| p-Aminophenol | [Insert Chemical Structure Image] | Susceptible to oxidation, which can be accelerated by heat and moisture, leading to the formation of p-aminophenol and other degradation products.[5][6] | Hydrolysis and oxidation.[5] |
| Resorcinol | [Insert Chemical Structure Image] | Generally more stable than primary intermediates but can undergo oxidation, especially in the presence of other reactive species and light. | Oxidation. |
Experimental Protocols for Stability Assessment
To generate robust comparative data, a comprehensive stability testing program is essential. The following protocols are based on established methods for the analysis of hair dye intermediates and cosmetic product stability.[7][8][9][10][11]
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for separating the intact intermediate from its degradation products.
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of all relevant peaks.
-
Detection: The PDA detector should be set to monitor a range of wavelengths to detect both the parent compound and potential degradation products, which may have different absorption maxima.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and assess the intrinsic stability of the molecule.[12][13][14][15]
-
Acid and Base Hydrolysis: The intermediate is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 80°C) for a specified period.
-
Oxidative Degradation: The intermediate is exposed to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperature.
-
Thermal Degradation: The solid intermediate is exposed to dry heat (e.g., 80-100°C) for an extended period.
-
Photostability: The intermediate (in solution and as a solid) is exposed to UV and visible light in a photostability chamber.
Samples are taken at various time points and analyzed by the stability-indicating HPLC method to quantify the degradation of the parent compound and the formation of degradation products.
Accelerated Stability Testing
Accelerated stability testing is used to predict the long-term stability of the intermediates under normal storage conditions.[7][8][9][10][11]
-
Conditions: Samples of the intermediates are stored in controlled environment chambers at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Time Points: Samples are withdrawn at specified intervals (e.g., 0, 1, 3, and 6 months) and analyzed for degradation.
-
Parameters to Evaluate:
-
Appearance: Any change in color or physical state.
-
Purity: Quantification of the parent compound by HPLC.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Comparative Stability Testing
The following diagram outlines the logical flow of a comprehensive study to benchmark the stability of hair dye intermediates.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]
- 3. www2.dmu.dk [www2.dmu.dk]
- 4. Delayed-type hypersensitivity reaction to paraphenylenediamine is mediated by 2 different pathways of antigen recognition by specific alphabeta human T-cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. cisema.com [cisema.com]
- 11. Stability Testing for Cosmetic Products [intertek.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. forced degradation products: Topics by Science.gov [science.gov]
- 15. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a chemical requiring careful handling due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate with appropriate personal protective equipment (PPE). The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
| Eye Protection | Safety glasses with side-shields conforming to EN166. |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
In the event of an accidental spill, avoid dust formation.[1] Do not allow the product to enter drains.[1] Carefully sweep up and shovel the material, placing it into a suitable, closed container for disposal.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is through incineration by a licensed professional waste disposal service.
-
Waste Identification and Segregation:
-
Properly label all waste containers with the chemical name: "N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate".
-
Segregate this waste from other chemical waste streams to avoid potential incompatibilities.
-
-
Containerization:
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed professional waste disposal company to handle the final disposal.[1]
-
Inform the disposal company of the nature of the waste material. Provide them with a copy of the Safety Data Sheet (SDS) if requested.
-
-
Recommended Disposal Method:
It is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste, as per guidelines such as the US EPA's 40 CFR Parts 261.3.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
References
Essential Safety and Handling Guide for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
This guide provides crucial safety and logistical information for the handling and disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Chemical Overview and Hazards
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical intermediate that is toxic if swallowed and may cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory irritation and allergic skin reactions.[2][3][4] It is important to note that the toxicological properties of this material have not been fully investigated.[1][4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate level of protection is used. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | Minimum protection against particles and small splashes.[5] |
| Face shield (worn over safety glasses or goggles) | ANSI Z87.1 | Required when there is a splash hazard.[6] | |
| Hand Protection | Compatible chemical-resistant gloves | Consult manufacturer's data for specific glove type | To prevent skin contact. Gloves should be inspected before each use and disposed of properly after handling the chemical.[1][4] |
| Body Protection | Laboratory coat | N/A | To protect skin and personal clothing from contamination. |
| Chemical-resistant apron or coveralls | N/A | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Closed-toe shoes and long pants | N/A | Minimum requirement for laboratory work to protect against spills.[6] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Varies based on exposure assessment | Required when engineering controls cannot maintain exposure below permissible limits, or as a precaution. For nuisance dust, a P95 or P1 filter is recommended. For higher levels, OV/AG/P99 or ABEK-P2 cartridges should be used.[1][4] |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Caption: PPE selection workflow for handling N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2][7] Mechanical exhaust is required.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3][7]
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor.[1] Rinse mouth with water.[4]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing and wash it before reuse.[1][3]
-
In case of eye contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][3]
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
-
Alternatively, surplus and non-recyclable solutions may be sent to a licensed disposal company.[4]
-
Do not allow the product to enter drains.[4]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[4]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
